m-PEG8-O-alkyne
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O9/c1-3-4-22-7-8-24-11-12-26-15-16-28-19-20-29-18-17-27-14-13-25-10-9-23-6-5-21-2/h1H,4-20H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINQERKXPDHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-O-alkyne: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-O-alkyne is a discrete polyethylene glycol (dPEG®) reagent that serves as a versatile tool in bioconjugation and drug development. This monofunctional linker consists of a methoxy-terminated polyethylene glycol chain with eight ethylene glycol units, functionalized with a terminal alkyne group. The defined length of the PEG spacer provides excellent control over the physicochemical properties of the resulting conjugates, enhancing solubility and providing a hydrophilic spacer arm. The terminal alkyne group enables highly efficient and specific covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols and comparative data to assist researchers in its effective utilization.
Chemical Structure and Properties
This compound, with the chemical name 2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne, is a well-defined molecule with a specific molecular weight and structure, unlike traditional polydisperse PEG reagents.[1][2] This homogeneity is crucial for the synthesis of well-characterized bioconjugates with consistent properties.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing bioconjugation reactions, as well as for the purification and characterization of the resulting products.
| Property | Value | Reference(s) |
| CAS Number | 880081-81-2 | [1][3] |
| Molecular Formula | C20H38O9 | [1] |
| Molecular Weight | 422.51 g/mol | |
| Exact Mass | 422.2500 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Short-term (days to weeks): 0-8 °C; Long-term (months to years): -20 °C |
Solubility and Stability
While precise quantitative solubility data for this compound is not extensively published, its PEGylated nature confers high solubility in aqueous solutions and many organic solvents. Stability is maintained by storing the compound under recommended conditions, protected from light and moisture, to prevent degradation of the alkyne group.
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Soluble | Compatible with common biological buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of PEG reagents. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for dissolving PEG linkers. |
| Acetonitrile (ACN) | Soluble | Often used in purification and analytical techniques such as HPLC. |
Note: It is recommended to empirically determine the solubility for specific applications and to prepare fresh solutions for optimal reactivity. For long-term storage, it is advisable to store the compound under an inert atmosphere to minimize oxidation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in a variety of applications, particularly in the development of targeted therapeutics and diagnostics.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In the field of ADCs, this compound can be used to attach cytotoxic payloads to antibodies. The PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its solubility and shielding it from proteolytic degradation.
-
Bioconjugation: The alkyne group of this compound allows for its specific and efficient conjugation to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an azide group. This "click chemistry" approach is bio-orthogonal, meaning it does not interfere with native biological functional groups.
-
Drug Delivery and Nanotechnology: The PEGylated nature of this linker can be exploited to improve the solubility and bioavailability of hydrophobic drugs. It can also be used to functionalize the surface of nanoparticles to enhance their stability and circulation time in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation
This protocol describes the general procedure for conjugating an azide-modified peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., HPLC with a C18 column)
-
Analytical instruments (e.g., Mass Spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-modified peptide in the Reaction Buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution to a final concentration of 1 mM.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Add the copper-chelating ligand to the reaction mixture to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Vortex the mixture gently.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the peptide-PEG conjugate from excess reagents and catalyst using reverse-phase HPLC on a C18 column. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Protocol 2: Characterization of the Conjugate by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at 220 nm or 280 nm, depending on the presence of aromatic residues in the peptide.
-
Analysis: The PEGylated peptide will have a longer retention time compared to the unconjugated peptide. The purity of the conjugate can be determined by integrating the peak areas.
Mass Spectrometry (MS):
-
System: An electrospray ionization mass spectrometer (ESI-MS) or a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.
-
Sample Preparation: Dilute the purified conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: Determine the molecular weight of the conjugate. The observed mass should correspond to the sum of the molecular weight of the peptide and the molecular weight of the this compound moiety (422.51 Da), minus the mass of any atoms lost during the reaction (which is none for a cycloaddition).
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC, where this compound can serve as the linker, in hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
References
An In-Depth Technical Guide to the Synthesis and Characterization of m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG8-O-alkyne, a valuable heterobifunctional linker molecule. This discrete polyethylene glycol (dPEG®) derivative, with a terminal methoxy group and an alkyne functionality, is increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its defined chain length enhances the physicochemical properties of conjugated molecules, improving solubility and pharmacokinetic profiles.
Synthesis of this compound
The primary synthetic route to this compound is a Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base to form an ether. In this case, octaethylene glycol monomethyl ether (m-PEG8-OH) is reacted with a propargyl halide, such as propargyl bromide, to yield the desired product.
Synthesis Workflow
The synthesis workflow can be visualized as a two-step process: the deprotonation of the terminal hydroxyl group of m-PEG8-OH to form an alkoxide, followed by the nucleophilic attack of this alkoxide on the propargyl halide.
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is detailed below.
Materials:
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Octaethylene glycol monomethyl ether (m-PEG8-OH)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Propargyl bromide, 80% solution in toluene
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of octaethylene glycol monomethyl ether (1.0 eq) in anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and propargyl bromide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >95% (by NMR) |
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Workflow
The characterization process involves obtaining spectroscopic data to confirm the molecular structure and assess the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectrum provides characteristic signals for the protons in the molecule, allowing for confirmation of the successful propargylation.
¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.20 | d | 2H | -O-CH₂ -C≡CH |
| 3.64 - 3.55 | m | 32H | PEG backbone (-O-CH₂ -CH₂ -O-) |
| 3.38 | s | 3H | -OCH₃ |
| 2.41 | t | 1H | -C≡CH |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Mass Spectrometry Data:
| Parameter | Value |
| Chemical Formula | C₂₀H₃₈O₉ |
| Molecular Weight | 422.51 g/mol |
| [M+Na]⁺ (calculated) | 445.24 |
| [M+Na]⁺ (observed) | 445.2 |
Applications in Drug Development
This compound is a versatile tool in drug development, primarily due to its alkyne functionality, which allows for "click" chemistry reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction used to conjugate this compound to azide-modified molecules, such as proteins, peptides, and small molecule drugs.[1] This stable triazole linkage is crucial for the development of robust bioconjugates.[1]
The defined length of the PEG8 chain improves the solubility and pharmacokinetic properties of the conjugated therapeutic, potentially leading to enhanced efficacy and reduced dosing frequency.[2] In the field of PROTACs, this compound serves as a flexible linker to connect the target protein binder and the E3 ligase ligand, facilitating the targeted degradation of disease-causing proteins.[1]
This guide provides a foundational understanding of the synthesis and characterization of this compound, empowering researchers and drug development professionals to effectively utilize this important molecule in their scientific endeavors.
References
An In-Depth Technical Guide to the Mechanism of Action of m-PEG8-O-alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)8-O-alkyne (m-PEG8-O-alkyne) in click chemistry. It is designed for researchers, scientists, and drug development professionals who utilize bioconjugation techniques. This guide will delve into the two primary click chemistry reactions involving alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound and Click Chemistry
This compound is a hydrophilic, discrete-length polyethylene glycol (PEG) reagent containing a terminal alkyne group. The methoxy cap prevents unwanted side reactions, while the eight ethylene glycol units enhance solubility in aqueous media and reduce steric hindrance, making it an ideal building block for bioconjugation.
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity and do not interfere with biological functional groups.[1] For bioconjugation, the most prominent examples are the copper(I)-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, both of which form a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne, such as this compound, and an azide, catalyzed by a copper(I) species. This reaction is extremely efficient and results in the formation of a stable 1,4-disubstituted triazole linkage.[1]
Mechanism of Action
The catalytic cycle of CuAAC involves several key steps:
-
Formation of Copper(I)-Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the this compound. This lowers the pKa of the terminal proton, facilitating its removal by a base and the formation of a copper(I)-acetylide intermediate.
-
Coordination of the Azide: The azide then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, forming a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.
Quantitative Data
The CuAAC reaction is known for its rapid kinetics. The table below summarizes typical quantitative data for CuAAC reactions.
| Parameter | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | [1] |
| Typical Reaction Time | 1 - 2 hours | [1] |
| Typical Yield | > 95% | [2] |
| pH Range | 4 - 12 |
Experimental Protocol: CuAAC of this compound with an Azide-Modified Protein
This protocol provides a general guideline for the CuAAC conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in DMSO or water.
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of the this compound.
-
Prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst. While this compound is a terminal alkyne and not a strained cyclooctyne, it is the azide-bearing molecule that would be paired with a strained alkyne in a SPAAC reaction. For the purpose of this guide, we will consider the reaction of an azide with a PEGylated strained alkyne, which is mechanistically analogous.
Mechanism of Action
The driving force for SPAAC is the release of ring strain in the cyclooctyne. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage.
-
Activation through Ring Strain: The cyclooctyne is a highly strained and reactive molecule.
-
Concerted Cycloaddition: The azide reacts directly with the strained alkyne in a concerted fashion, meaning the new bonds are formed in a single transition state.
-
Formation of Triazole: This reaction leads to the formation of a stable triazole product.
Quantitative Data
SPAAC is generally slower than CuAAC, but its catalyst-free nature makes it ideal for in vivo applications and conjugation to sensitive biomolecules. The reaction rate is highly dependent on the specific strained alkyne used.
| Parameter | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Reference(s) |
| Second-Order Rate Constant (k₂) | ~0.01 - 1 M⁻¹s⁻¹ | ~0.1 - 1 M⁻¹s⁻¹ | |
| Typical Reaction Time | 2 - 8 hours | 1 - 4 hours | |
| Typical Yield | > 85% | > 90% |
Experimental Protocol: SPAAC of an Azide-Functionalized Molecule with a Cyclooctyne-PEG Reagent
This protocol outlines a general procedure for a SPAAC reaction.
Materials:
-
Azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized PEG (e.g., DBCO-PEG or BCN-PEG)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the cyclooctyne-PEG in a compatible solvent (e.g., DMSO).
-
To the azide-modified molecule solution, add a 2- to 10-fold molar excess of the cyclooctyne-PEG solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.
-
The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Comparison of CuAAC and SPAAC for this compound Applications
The choice between CuAAC and SPAAC depends heavily on the specific application.
| Feature | CuAAC | SPAAC |
| Catalyst | Requires Copper(I) | Catalyst-free |
| Reaction Speed | Very fast | Generally slower than CuAAC |
| Bioorthogonality | Good, but copper can be cytotoxic | Excellent, ideal for in vivo applications |
| Reactants | Terminal alkyne + azide | Strained alkyne + azide |
| Linkage | 1,4-disubstituted triazole | Mixture of regioisomers (triazole) |
| Cost | Terminal alkynes are generally less expensive | Strained cyclooctynes can be more expensive |
Logical Workflow for Bioconjugation using Click Chemistry
The following diagram illustrates a general workflow for a bioconjugation experiment using either CuAAC or SPAAC.
Conclusion
This compound is a versatile reagent for bioconjugation via click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways depends on the specific requirements of the experiment. CuAAC offers rapid kinetics and high yields, making it ideal for in vitro applications where speed is critical. In contrast, the catalyst-free nature of SPAAC makes it the superior choice for applications in living systems or with sensitive biomolecules where copper toxicity is a concern. By understanding the mechanisms, kinetics, and experimental considerations of both reactions, researchers can effectively leverage this compound to create well-defined and stable bioconjugates for a wide range of applications in drug development and life sciences.
References
An In-depth Technical Guide to the Solubility and Stability of m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-O-alkyne is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of eight ethylene glycol units, providing hydrophilicity and biocompatibility, and a terminal alkyne group for covalent bond formation, most commonly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Understanding the solubility and stability of this linker is critical for its effective handling, storage, and application in synthesizing well-defined bioconjugates. This guide provides a comprehensive overview of these properties, including experimental protocols and key considerations for researchers.
Solubility Profile
The solubility of this compound is governed by its PEG component, which generally imparts good solubility in aqueous solutions and a variety of organic solvents. While specific quantitative solubility data for this compound is not extensively published, the known behavior of similar short-chain PEG derivatives allows for a reliable estimation of its solubility profile.
Qualitative and Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in common laboratory solvents. The quantitative data is inferred from product datasheets and the known properties of similar PEGylated compounds. It is strongly recommended to experimentally determine the solubility for specific applications and conditions.
| Solvent Class | Solvent | Qualitative Solubility | Inferred Quantitative Solubility (at 25°C) | Notes |
| Aqueous | Water | Soluble | > 10 mg/mL | The hydrophilic PEG chain promotes high aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | > 10 mg/mL | Expected to be readily soluble in common biological buffers. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | > 50 mg/mL | A common solvent for preparing high-concentration stock solutions of PEGylated linkers. |
| Dimethylformamide (DMF) | Soluble | > 50 mg/mL | Another suitable solvent for stock solutions and reaction media. | |
| Acetonitrile (ACN) | Soluble | > 20 mg/mL | Often used in reversed-phase chromatography for purification and analysis. | |
| Polar Protic | Methanol (MeOH) | Soluble | > 50 mg/mL | PEG derivatives are generally soluble in lower alcohols. |
| Ethanol (EtOH) | Soluble | > 50 mg/mL | Similar to methanol, ethanol is a good solvent for this compound. | |
| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Soluble | > 20 mg/mL | The ether backbone of the PEG chain provides some solubility in chlorinated solvents. |
| Chloroform (CHCl₃) | Soluble | > 20 mg/mL | Similar to DCM. | |
| Tetrahydrofuran (THF) | Soluble | > 20 mg/mL | The cyclic ether structure of THF is compatible with the PEG chain. | |
| Ethyl Acetate | Moderately Soluble | 1 - 10 mg/mL | Solubility may be limited. | |
| Hexanes/Heptane | Insoluble | < 0.1 mg/mL | As with most PEG derivatives, solubility in nonpolar aliphatic hydrocarbons is negligible. Precipitation from a solution in a good solvent can be induced by adding an excess of these solvents. |
Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method
The equilibrium solubility of this compound can be determined using the well-established shake-flask method.
Materials:
-
This compound
-
Deionized water or buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)) for quantification.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous medium in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a calibration curve of this compound of known concentrations in the same aqueous medium.
-
Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Caption: Workflow for determining solubility via the shake-flask method.
Stability Profile
The stability of this compound is a function of both the PEG backbone and the terminal alkyne group. Proper storage and handling are crucial to prevent degradation and ensure its reactivity in conjugation reactions.
Factors Affecting Stability
-
Temperature: Like most organic molecules, elevated temperatures can accelerate degradation. The PEG chain can undergo thermal-oxidative degradation at temperatures above 70°C, especially in the presence of oxygen.[3][4] For long-term storage, it is recommended to keep the compound at -20°C.
-
Moisture (Hydrolytic Stability): The ether linkages of the PEG chain are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. The terminal alkyne group is also relatively stable in aqueous media. However, prolonged exposure to harsh acidic or basic conditions (e.g., pH < 3 or pH > 11) may lead to degradation.[5]
-
Oxidation: The primary site of oxidation is the PEG backbone, which can lead to chain scission. The terminal alkyne is generally stable to mild oxidizing conditions but can be susceptible to stronger oxidants. To prevent oxidation, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) and to de-gas solutions before use in sensitive reactions.
-
Light (Photostability): While there are no specific chromophores in the structure that absorb visible light, it is good practice to protect the compound from prolonged exposure to UV light to prevent potential photo-induced degradation. Storage in an amber vial is recommended.
Recommended Storage Conditions
| Form | Recommended Temperature | Atmosphere | Light Protection |
| Solid | -20°C (long-term) | Inert (Ar or N₂) | Amber vial |
| 2-8°C (short-term) | Inert (Ar or N₂) | Amber vial | |
| Solution | -20°C or -80°C | Inert (Ar or N₂) | Amber vial |
Note: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted to avoid multiple freeze-thaw cycles.
Experimental Protocol: Assessing Stability in Aqueous Solution
This protocol describes a general method to assess the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, pH 7.4, pH 9)
-
Constant temperature incubator or water bath
-
HPLC system with a stability-indicating method (a method that can separate the intact compound from its potential degradants)
-
Vials
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in each of the selected aqueous buffers.
-
Incubation: Aliquot the solutions into separate vials for each time point and incubate them at a constant temperature (e.g., 37°C). A control sample should be stored at -80°C (t=0).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each pH condition.
-
Quenching (if necessary): If the degradation is rapid, the reaction can be quenched by freezing the sample or neutralizing the pH.
-
HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.
Caption: General workflow for assessing the hydrolytic stability of this compound.
Application in Bioconjugation: CuAAC Workflow
The primary application of this compound is in CuAAC, where it reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal.
General Protocol for CuAAC Bioconjugation
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, TBTA) solution
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound (in DMSO or water), CuSO₄, ligand, and sodium ascorbate.
-
Reaction Mixture: In a reaction vessel, combine the azide-modified biomolecule and a molar excess of this compound.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and the ligand.
-
Reaction Initiation: Add the CuSO₄/ligand premix to the biomolecule/alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the resulting bioconjugate using an appropriate method (e.g., SEC) to remove excess reagents and the copper catalyst.
Caption: Logical relationship in a CuAAC reaction.
Conclusion
This compound is a versatile and valuable tool in modern bioconjugation and drug delivery research. Its favorable solubility profile allows for easy handling and use in both aqueous and organic media. While generally stable, its integrity is dependent on appropriate storage and handling to prevent degradation of the PEG backbone and the terminal alkyne functionality. By following the outlined protocols and considerations, researchers can ensure the quality and reactivity of this compound, leading to the successful synthesis of well-defined and functional bioconjugates. For critical applications, empirical determination of solubility and stability under the specific experimental conditions is always recommended.
References
An In-Depth Technical Guide to m-PEG8-O-alkyne: Properties, Applications in PROTAC Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG8-O-alkyne, a versatile polyethylene glycol (PEG) linker. It details its chemical properties, its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) through copper-catalyzed azide-alkyne cycloaddition (CuAAC), and provides generalized experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug discovery.
Core Properties of this compound
This compound is a monodisperse PEG linker containing eight ethylene glycol units, a terminal methoxy group, and an alkyne functional group. These features make it a valuable tool in bioconjugation and drug development, particularly in the construction of PROTACs.
| Property | Value | Reference |
| CAS Number | 880081-81-2 | [1] |
| Molecular Formula | C20H38O9 | |
| Molecular Weight | 422.51 g/mol | |
| Appearance | Liquid | |
| Purity | Typically >95% |
Role in PROTAC Development
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3] They are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5]
The linker is a critical determinant of a PROTAC's efficacy. The this compound linker offers several advantages in PROTAC design:
-
Optimized Ternary Complex Formation : The length and flexibility of the PEG8 chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length correctly orients the two proteins to facilitate efficient ubiquitination of the target.
-
Enhanced Physicochemical Properties : The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC molecule, which are often challenges in PROTAC development.
-
Facilitated Synthesis via Click Chemistry : The terminal alkyne group allows for efficient and specific conjugation to an azide-functionalized molecule using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is high-yielding, tolerant of various functional groups, and can be performed under mild conditions.
Experimental Protocols
The following sections provide generalized protocols for the application of this compound in the synthesis of PROTACs.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-containing molecule, such as this compound, to an azide-containing molecule.
Materials:
-
Component A-Alkyne (e.g., this compound functionalized with a POI ligand)
-
Component B-Azide (e.g., an E3 ligase ligand functionalized with an azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve Component A-Alkyne (1.0 equivalent) and Component B-Azide (1.0 equivalent) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
Prepare a premix of CuSO₄·5H₂O (0.1 equivalents) and the copper-chelating ligand (e.g., THPTA) in a 1:5 ratio.
-
Add the CuSO₄/ligand premix to the solution containing the alkyne and azide components.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
General PROTAC Synthesis and Evaluation Workflow
The development of a PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.
Signaling Pathway Modulation: A Case Study
The ultimate goal of a PROTAC is to modulate a cellular signaling pathway by degrading a key protein component. The choice of target protein dictates which pathway will be affected.
For instance, a PROTAC utilizing a PEG8 linker has been developed to target Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. IDO1 is an enzyme in the kynurenine pathway that catalyzes the degradation of tryptophan. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of immune cells, such as T cells and natural killer cells, allowing the tumor to evade the immune system.
By degrading IDO1, a PROTAC can restore local tryptophan levels and reduce immunosuppressive metabolites, thereby enhancing the anti-tumor immune response.
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and diagrams serve as a starting point for researchers to design and synthesize novel PROTACs for therapeutic intervention.
References
- 1. medkoo.com [medkoo.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling recommendations for m-PEG8-O-alkyne
An In-depth Technical Guide to the Storage and Handling of m-PEG8-O-alkyne
For researchers, scientists, and drug development professionals utilizing this compound, a comprehensive understanding of its storage and handling is paramount to ensure experimental reproducibility and the integrity of the final product. This guide provides a detailed overview of the recommended practices for the storage, handling, and assessment of this compound.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal alkyne group. The methoxy-capped PEG8 chain imparts hydrophilicity, which can enhance the solubility and biocompatibility of molecules it is conjugated to. The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which forms a stable triazole linkage.[1] These characteristics make it a valuable linker in bioconjugation, drug delivery, and materials science.
Storage Recommendations
Proper storage is crucial to maintain the stability and reactivity of this compound. The primary factors to control are temperature, moisture, and light.
| Parameter | Condition | Rationale | Source |
| Long-Term Storage | -20°C | Minimizes degradation reactions. | [2] |
| Short-Term Storage | 0 - 4°C (days to weeks) | Suitable for transient storage. | [2] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) recommended | The alkyne group is susceptible to reactions with atmospheric components over time. | |
| Light | Store in the dark (amber vial) | Protects from light-induced degradation. | [2] |
Handling Procedures
Adherence to proper handling procedures will prevent contamination and degradation of the reagent.
| Step | Procedure | Rationale | Source |
| Equilibration | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. | [3] |
| Dispensing | Weigh and dispense the desired amount in a controlled environment with low humidity if possible. | Minimizes exposure to moisture. | |
| Resealing | After dispensing, flush the container with an inert gas before resealing tightly. | Maintains an inert atmosphere for long-term storage. | |
| Solution Preparation | Prepare solutions fresh and use them promptly. Do not store stock solutions for extended periods unless validated. | Avoids degradation in solution. | |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | The product is stable enough for a few weeks during ordinary shipping. |
Solubility Profile
The hydrophilic PEG spacer of this compound enhances its solubility in aqueous and many organic solvents.
| Solvent Class | Solvent | Expected Solubility | Notes | Source |
| Aqueous | Water, PBS | Soluble | The PEG linker improves water solubility. | |
| Polar Aprotic | DMSO, DMF | Soluble | These are common solvents for preparing stock solutions of PEG reagents. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A related compound, m-PEG8-NHS ester, is soluble in DCM. |
Stability Profile
This compound is a stable compound when stored and handled correctly.
| Condition | Stability | Notes | Source |
| Shelf Life (Solid) | >2 years if stored properly | Proper storage at -20°C in a dry, dark environment is key. | |
| In Solution | Limited stability, use freshly prepared solutions | The NHS ester moiety in a related compound readily hydrolyzes; while the alkyne is more stable, fresh preparation is best practice. | |
| Shipping | Stable for a few weeks at ambient temperature | Suitable for standard shipping durations. |
Experimental Protocols
General Procedure for Preparing a Stock Solution
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening.
-
Solvent Selection: Choose a suitable anhydrous solvent in which the compound is soluble, such as DMSO or DMF.
-
Dissolution: Add the solvent to the vial to achieve the desired concentration. Vortex briefly to ensure complete dissolution.
-
Use: Use the freshly prepared solution immediately for your conjugation reaction.
-
Storage of Solution: It is not recommended to store stock solutions. If storage is necessary, it should be for a short term at -20°C under an inert atmosphere, and the stability under these conditions should be validated.
Visual Guides
Logical Workflow for Storage and Handling
Caption: A flowchart outlining the recommended steps for the proper storage and handling of this compound.
References
physicochemical properties of PEGylated alkynes
An In-depth Technical Guide to the Physicochemical Properties of PEGylated Alkynes
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core , versatile reagents that are central to advancements in bioconjugation, drug delivery, and materials science. By attaching polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, to a reactive alkyne handle, these molecules offer a unique combination of properties that enhance the therapeutic potential and performance of various biomolecules and nanoparticles. This document details their solubility, stability, and reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes and relationships.
Core Physicochemical Properties
The conjugation of a polyethylene glycol (PEG) chain to a molecule containing a terminal alkyne group fundamentally alters its physical and chemical characteristics. These changes are leveraged to improve the performance of therapeutic molecules and nanomaterials. The key benefits imparted by the PEG component include dramatically increased hydrophilicity, enhanced stability in biological fluids, and a reduction in immunogenicity.[1][2][3][4][5] The alkyne group serves as a highly efficient chemical handle for covalent modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Solubility
A primary advantage of PEGylation is the significant enhancement of aqueous solubility. The ether oxygens along the PEG backbone form hydrogen bonds with water, rendering the entire construct highly soluble in aqueous buffers across a wide pH range (typically 4-12). This property is critical for overcoming the poor solubility of many hydrophobic drugs and peptides. PEGylated alkynes are also soluble in a variety of polar organic solvents but are generally insoluble in nonpolar solvents like diethyl ether.
Table 1: Solubility Profile of PEGylated Alkynes
| Solvent Class | Specific Solvents | Solubility |
| Aqueous | Water, PBS, TRIS, HEPES buffers | Generally high; soluble across a wide pH range. |
| Polar Organic | Dichloromethane (DCM), Chloroform, DMF, DMSO | Soluble. |
| Less Polar Organic | Toluene, Alcohols (Methanol, Ethanol) | Less soluble to sparingly soluble. |
| Nonpolar Organic | Diethyl Ether, Hexanes | Insoluble or poorly soluble. |
Molecular Size and Hydrodynamic Radius
The hydrodynamic radius (Rₕ) of a PEGylated molecule is significantly larger than that of a non-PEGylated protein of comparable molecular weight, due to the extensive hydration of the PEG chain. This increased effective size is a key factor in reducing renal clearance of PEGylated drugs, thereby extending their circulation half-life. The Rₕ increases linearly with the molecular weight of the attached PEG chain.
Table 2: Hydrodynamic Radius (Rₕ) of PEG Derivatives
| Molecule | Molecular Weight (kDa) | Hydrodynamic Radius (Rₕ) (nm) | Notes |
| PEG | 4 | ~1.8 | Value for free PEG in solution. |
| PEG | 35 | ~3.5 | Value for free PEG in solution. |
| Human Serum Albumin (HSA) - Native | 66.5 | 3.48 | Baseline for comparison. |
| HSA + 5 kDa PEG | ~71.5 | 4.18 | Conjugation significantly increases the effective size. |
| HSA + 10 kDa PEG | ~76.5 | 5.15 | |
| HSA + 20 kDa linear PEG | ~86.5 | 6.09 | A linear relationship exists between attached PEG MW and the resulting Rₕ of the conjugate. |
| HSA + 20 kDa branched PEG | ~86.5 | 6.37 | Branched architecture can lead to a slightly larger hydrodynamic radius. |
Stability
PEGylation is a well-established strategy for enhancing the stability of biomolecules. The hydrophilic PEG chain provides a protective layer that can shield the conjugated molecule from enzymatic degradation and aggregation. This leads to a longer shelf-life and a significantly extended plasma half-life in vivo.
Table 3: Stability Enhancement via PEGylation
| Molecule | Condition | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |
| Recombinant Human TIMP-1 | In vivo (mouse plasma) | 1.1 hours | 28 hours | ~25x |
| Cytochrome C | In vitro storage (4 °C in saline) | ~44 days | > 60 days | > 1.4x |
| Cytochrome C | In vitro storage (25 °C in saline) | ~24 days | > 60 days | > 2.5x |
Biocompatibility and Protein Adsorption
The "stealth" properties of PEG are crucial for biomedical applications. The flexible, hydrophilic PEG chains create a hydration layer on the surface of a molecule or nanoparticle that physically repels the adsorption of opsonin proteins. This reduction in non-specific protein binding minimizes recognition by the immune system, leading to reduced immunogenicity and prolonged circulation times. The effectiveness of this shielding is dependent on the surface density and chain length of the PEG.
Table 4: Factors Influencing Protein Adsorption on PEGylated Surfaces
| Factor | Observation | Quantitative Insight |
| PEG Surface Density | Protein adsorption is inversely proportional to PEG surface density. Higher density leads to lower protein binding. | Surfaces with the highest PEG chain density show the lowest levels of adsorbed myoglobin, albumin, and fibrinogen. |
| PEG Chain Length | Increasing PEG molecular weight above 5 kDa does not significantly decrease the total amount of adsorbed protein. | No significant difference in protein adsorption was observed on nanoparticles coated with 5 kDa vs. 20 kDa PEG-COOH. |
| Surface Charge | The terminal functional group of the PEG chain influences protein binding. | For gold nanoparticles incubated with BSA (pI ~4.7), protein adsorption follows the trend: Positive (PEG-NH₂) > Negative (PEG-COOH) > Neutral (PEG-OCH₃). |
Reactivity and "Click Chemistry"
The terminal alkyne of a PEGylated alkyne is a bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions. Its primary utility is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with an azide-functionalized partner. This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for bioconjugation.
Table 5: Reaction Kinetics of PEGylated Alkynes in CuAAC
| Parameter | Value / Observation |
| Rate Acceleration | The Cu(I)-catalyzed reaction is 10⁷ to 10⁸ times faster than the uncatalyzed Huisgen cycloaddition. |
| Reaction Order | The reaction can exhibit complex kinetics. At catalytic copper concentrations, it can appear roughly zero-order with respect to the azide and alkyne. |
| Rate Constant (k) | A model second-order rate constant for a propiolamide (an activated alkyne) reacting with a cysteine peptide was estimated at ~0.13 M⁻¹s⁻¹. Unactivated terminal alkynes, as found on most PEG reagents, are also highly reactive under optimized conditions. |
| Influencing Factors | Ligands: Accelerating ligands (e.g., THPTA, BTTAA) are critical. They stabilize the Cu(I) state, increase the reaction rate, and protect biomolecules from oxidative damage. Copper: Higher Cu(I) concentration increases the rate, but cytotoxicity must be considered. Alkyne Structure: Electron-withdrawing groups adjacent to the alkyne (e.g., in propiolamides) can increase reactivity. |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, bioconjugation, and characterization of PEGylated alkynes and their conjugates.
Synthesis of a Heterobifunctional PEG-Alkyne
This protocol describes a representative two-step synthesis for converting a commercially available α-hydroxyl-ω-carboxyl PEG into an α-hydroxyl-ω-propargyl PEG, a versatile intermediate. The method is adapted from the work of Li et al. (2012).
Step 1: Propargylation of the Carboxyl Group
-
Dissolution: Dissolve α-hydroxyl-ω-carboxyl PEG (e.g., HO-PEG₃₅₀₀-COOH, 1.0 g, 0.28 mmol) and potassium hydroxide (KOH, 16.8 mg, 0.30 mmol) in 20 mL of dimethylformamide (DMF).
-
Activation: Stir the solution at 100 °C for 1 hour.
-
Reaction: Add propargyl bromide (0.027 mL, 0.30 mmol) dropwise to the solution over 30 minutes. Allow the mixture to react at 70 °C for 15 hours with stirring.
-
Work-up: Cool the reaction to room temperature. After filtration and concentration under vacuum, dissolve the residue in 10 mL of distilled water.
-
Extraction: Extract the aqueous solution with dichloromethane (DCM, 3 x 100 mL).
-
Isolation: Combine the organic phases and remove the DCM under vacuum to yield the product, α-hydroxyl-ω-propargyl PEG, as a white powder.
Step 2: Conversion of the Hydroxyl Group (Example: to a Carboxyl Group)
-
Reagent Preparation: In 10 mL of anhydrous 1,4-Dioxane, dissolve succinic anhydride (6.0 mg, 0.06 mmol), DMAP (7.3 mg, 0.06 mmol), and triethylamine (TEA, 0.008 mL, 0.06 mmol).
-
Reaction: Add the reagent solution to a solution of α-hydroxyl-ω-propargyl PEG from Step 1 (0.2 g, 0.057 mmol).
-
Incubation: Stir the mixture at room temperature for 24 hours.
-
Purification: Concentrate the solution under vacuum and precipitate the product in cold diethyl ether. The crude product can be further purified by crystallization from THF/diethyl ether to yield α-carboxyl-ω-propargyl PEG.
Protein Conjugation via CuAAC Click Chemistry
This is a generic protocol for conjugating a PEG-alkyne to an azide-modified protein, adapted from Presolski et al. (2011). It is recommended to first perform a small-scale test reaction with a model alkyne (e.g., propargyl alcohol) to optimize conditions.
-
Reagent Stock Preparation:
-
Protein-Azide: Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
PEG-Alkyne: Prepare a stock solution of the PEG-alkyne in the same buffer or DMSO. A 2-fold molar excess relative to the protein's alkyne groups is recommended.
-
Copper Sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
Aminoguanidine (Optional): 100 mM in deionized water (to intercept deleterious ascorbate by-products).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the protein-azide solution and buffer to achieve the desired final reaction volume (e.g., to make a final volume of 500 µL).
-
Add the PEG-alkyne stock solution.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stocks in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL reaction). Add this to the reaction tube. The final copper concentration is typically 50-250 µM.
-
If using, add the aminoguanidine solution (final concentration ~5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM). Gently mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the PEGylated protein.
-
-
Purification:
-
Once the reaction is complete, remove unreacted PEG-alkyne and catalyst components using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for characterizing PEG-protein conjugates because it can determine the absolute molar mass of the components without relying on column calibration standards, which are unsuitable for the unique conformations of these conjugates.
-
System Setup:
-
An HPLC system equipped with a size-exclusion column suitable for the molecular weight range of the conjugate.
-
In-line detectors arranged sequentially: UV/Vis detector, MALS detector (e.g., DAWN or miniDAWN), and a differential refractive index (dRI) detector (e.g., Optilab).
-
-
Analysis Parameters:
-
dn/dc Values: The specific refractive index increment (dn/dc) for both the protein and the PEG must be known. Typical protein dn/dc is ~0.185 mL/g, and for PEG it is ~0.135 mL/g.
-
Extinction Coefficient: The UV extinction coefficient (at 280 nm) for the protein must be known. PEG does not absorb at 280 nm.
-
-
Procedure:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified PEG-protein conjugate onto the column.
-
Collect data simultaneously from all three detectors (UV, MALS, dRI) as the sample elutes.
-
-
Data Analysis:
-
Specialized software (e.g., ASTRA) uses the signals from the three detectors to perform a protein conjugate analysis.
-
The UV signal is proportional to the protein concentration, while the dRI signal is proportional to the total concentration (protein + PEG).
-
By combining these inputs with the known dn/dc and extinction coefficient values, the software calculates the following for each point across the elution peak:
-
The total molar mass of the conjugate.
-
The molar mass of the protein component.
-
The molar mass of the PEG component.
-
The degree of PEGylation (number of PEG chains per protein).
-
-
Visualizations of Key Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate fundamental processes and relationships relevant to PEGylated alkynes.
Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes: m-PEG8-O-alkyne for Bioconjugation via Click Chemistry
Introduction
Click chemistry has become an indispensable tool in bioconjugation, offering rapid, efficient, and highly specific ligation of molecules in complex biological environments. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between a terminal alkyne and an azide.[1] m-PEG8-O-alkyne is a hydrophilic, monodisperse polyethylene glycol (PEG) linker featuring a terminal alkyne group. The eight-unit PEG spacer enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][3] These characteristics make this compound a versatile reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein modification, cell imaging, and drug delivery.[2][4]
This document provides detailed protocols for using this compound in bioconjugation via the two primary forms of azide-alkyne click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Concepts: CuAAC vs. SPAAC
The choice between copper-catalyzed and strain-promoted click chemistry depends on the specific application, particularly the sensitivity of the biomolecules to copper ions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join a terminal alkyne (like this compound) with an azide. It is known for its extremely fast reaction rates and high yields. However, the potential cytotoxicity of the copper catalyst can make it unsuitable for applications in living systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction with an azide to proceed rapidly without a catalyst, making it ideal for in vivo and live-cell applications.
The following diagram illustrates the fundamental difference between the two pathways.
Quantitative Data Summary
The selection of a click chemistry method is often guided by reaction kinetics and conditions. The following tables summarize key data for comparison.
Table 1: Comparison of CuAAC and SPAAC Features
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Reagent | Terminal Alkyne (e.g., this compound) | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst Requirement | Copper(I) catalyst required | Catalyst-free |
| Bioorthogonality | High, but potential for copper cytotoxicity | Considered highly bioorthogonal; ideal for in vivo use |
| Reaction Speed | Very fast | Generally slower than CuAAC, but can be very fast with optimized cyclooctynes |
| Linkage Stability | Extremely stable triazole ring | Stable triazole ring |
| Typical Application | In vitro conjugation, material science, ADC synthesis | Live cell imaging, in vivo conjugation, sensitive biomolecules |
Table 2: Representative Second-Order Rate Constants
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Azide + Terminal Alkyne | 10 to 10,000 |
| SPAAC | Azide + DBCO | ~1 |
| SPAAC | Azide + BCN | 0.1 - 0.5 |
| IEDDA | Tetrazine + TCO | 1 to 1,000,000 |
Note: Rate constants are approximate and can vary significantly based on solvent, temperature, and specific reactant structures.
Experimental Protocols
Protocol 1: CuAAC Bioconjugation with this compound
This protocol details the conjugation of an azide-modified protein with this compound.
Materials and Reagents:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Experimental Workflow Diagram (CuAAC)
Procedure:
-
Preparation of Stock Solutions:
-
Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Ensure the azide-modified protein is in an amine-free buffer like PBS. Determine the precise protein concentration.
-
Prepare stock solutions of CuSO₄, ligand (e.g., THPTA), and sodium ascorbate. The sodium ascorbate solution must be prepared fresh immediately before use to ensure its reducing activity.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified protein (final concentration ~10-100 µM) with a 2- to 10-fold molar excess of the this compound stock solution. Mix gently. The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize effects on protein stability.
-
In a separate tube, prepare a premix of CuSO₄ and the ligand. A typical molar ratio is 1:5 (CuSO₄:ligand) to stabilize the Cu(I) ion and protect the biomolecule.
-
-
Initiation and Incubation:
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Mix gently and incubate the reaction for 30-60 minutes at room temperature, protecting the mixture from light. Reaction times may require optimization.
-
-
Purification:
-
Remove excess reagents, copper catalyst, and by-products using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Analyze the purified conjugate to confirm successful ligation and determine purity. Common methods include SDS-PAGE (which will show a shift in molecular weight), and mass spectrometry.
-
Protocol 2: SPAAC Bioconjugation (General Protocol)
This protocol provides a general method for copper-free click chemistry. Note that this compound is a terminal alkyne and is not suitable for SPAAC. For this reaction, an equivalent PEG linker functionalized with a strained alkyne (e.g., m-PEG8-DBCO) would be required.
Materials and Reagents:
-
Strained alkyne-PEG reagent (e.g., m-PEG8-DBCO)
-
Azide-modified molecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF
-
Purification system (e.g., RP-HPLC, SEC)
Experimental Workflow Diagram (SPAAC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing biomolecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained alkyne-PEG reagent in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the biomolecule solution. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.
-
-
Reaction Incubation:
-
Mix the solutions gently.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary widely (from 1 to 24 hours) depending on the reactants' concentration and the specific strained alkyne used.
-
-
Purification:
-
Once the reaction is complete (as monitored by a suitable analytical technique like LC-MS), purify the crude conjugate.
-
For peptides and small molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used. For larger proteins, size-exclusion chromatography (SEC) is more appropriate.
-
-
Analysis:
-
Confirm the identity and purity of the final conjugate using mass spectrometry.
-
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes and Protocols for Peptide Conjugation and Labeling using m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules. This modification can improve solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life. The use of a discrete PEG linker, such as m-PEG8-O-alkyne, offers precise control over the length and composition of the PEG chain, leading to more homogeneous conjugates.
This compound is a monodisperse PEG linker containing eight ethylene glycol units, a methoxy group at one terminus, and a terminal alkyne group at the other. This alkyne functionality allows for highly specific and efficient conjugation to azide-modified peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Alternatively, for applications where copper may be cytotoxic, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed with a suitable strained-alkyne-modified peptide.
These application notes provide detailed protocols for the conjugation of this compound to azide-functionalized peptides using CuAAC, as well as guidelines for purification and characterization of the resulting PEGylated peptides.
Chemical Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (from this compound) and an azide (on the peptide).[1][2][3] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1][4] The reaction results in the formation of a stable 1,4-disubstituted triazole ring, covalently linking the PEG chain to the peptide. The high selectivity of this reaction allows it to proceed in the presence of a wide variety of other functional groups, making it ideal for the modification of complex biomolecules.
Quantitative Data Summary
The efficiency of the CuAAC reaction for peptide PEGylation can be influenced by several factors, including the molar ratio of reactants, catalyst concentration, and reaction time. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to an azide-modified peptide.
| Parameter | Condition | Expected Outcome | Reference |
| Molar Ratio (this compound : Peptide) | 1.5:1 to 5:1 | A slight excess of the PEG-alkyne reagent helps drive the reaction to completion. Higher ratios can lead to challenges in purification. | |
| Copper(II) Sulfate Concentration | 50 - 250 µM | Catalytic amounts are sufficient. Higher concentrations do not significantly improve yield and can be detrimental to the peptide. | |
| Sodium Ascorbate Concentration | 1 - 5 mM | A significant excess relative to CuSO₄ is used to maintain the copper in the active Cu(I) state. | |
| Copper Ligand (e.g., THPTA) | 5-fold molar excess to CuSO₄ | Ligands can accelerate the reaction and protect the peptide from oxidative damage. | |
| Reaction Time | 1 - 4 hours | Most reactions proceed to completion within this timeframe at room temperature. | |
| Temperature | Room Temperature (~25°C) | The reaction is efficient at ambient temperature. | |
| pH | 7.0 - 8.0 | The reaction is effective over a broad pH range, but neutral to slightly basic conditions are common for peptide stability. | |
| Conjugation Efficiency/Yield | >95% | Under optimized conditions, CuAAC is a highly efficient reaction, often leading to near-quantitative conversion. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-modified peptide.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-coordinating buffer
-
Solvent for PEG-alkyne: Dimethyl sulfoxide (DMSO) or water
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
If using a ligand, prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide solution and a 1.5 to 5-fold molar excess of the this compound stock solution.
-
If using a ligand, prepare a premix of CuSO₄ and THPTA at a 1:5 molar ratio.
-
Add the CuSO₄ solution (or CuSO₄/ligand premix) to the peptide-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide from excess reagents and catalyst using a suitable method such as reversed-phase HPLC (see Protocol 2).
-
Protocol 2: Purification of PEGylated Peptides by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a common and effective method for purifying PEGylated peptides from unreacted starting materials and other impurities.
Instrumentation and Reagents:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reversed-phase column suitable for peptide purification
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation:
-
Acidify the crude reaction mixture with TFA to a final concentration of approximately 0.1%.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the prepared sample onto the column.
-
Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide and its PEGylated form.
-
Monitor the elution profile at 220 nm (for peptide bonds) and/or 280 nm (for aromatic residues).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the eluting peaks. The PEGylated peptide will typically have a longer retention time than the unreacted peptide.
-
Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
-
Product Recovery:
-
Pool the pure fractions containing the desired PEGylated peptide.
-
Lyophilize the pooled fractions to obtain the purified product as a powder.
-
Protocol 3: Characterization of PEGylated Peptides
Successful conjugation and the purity of the final product should be confirmed by appropriate analytical techniques.
Mass Spectrometry (MS):
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is ideal.
-
Purpose: To confirm the covalent attachment of the this compound to the peptide.
-
Procedure: Analyze the purified product by LC-MS. The observed molecular weight should correspond to the theoretical molecular weight of the PEGylated peptide (mass of peptide + mass of this compound). The expected mass increase from this compound is approximately 377.45 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR can be used for detailed structural confirmation.
-
Purpose: To confirm the formation of the triazole ring and the presence of the PEG chain.
-
Procedure: Acquire a ¹H NMR spectrum of the purified conjugate. The spectrum should show characteristic peaks for the triazole proton and the repeating ethylene glycol units of the PEG chain.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the use of a copper catalyst is a concern, such as in living systems, SPAAC is a valuable alternative. This reaction occurs between an azide and a strained alkyne (e.g., a cyclooctyne derivative like DBCO) without the need for a catalyst. To use this compound in a SPAAC reaction, the peptide would need to be functionalized with a strained alkyne, and the this compound would need to be converted to an azide derivative (m-PEG8-azide).
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the site-specific PEGylation of peptides. The CuAAC reaction, in particular, offers high yields and specificity under mild conditions. By following the detailed protocols for conjugation, purification, and characterization outlined in these application notes, researchers can generate well-defined and homogeneous PEGylated peptides for a wide range of applications in research and drug development. The careful optimization of reaction parameters is key to achieving high-purity conjugates with improved therapeutic potential.
References
Application Notes and Protocols for Antibody Modification with m-PEG8-O-alkyne for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of antibodies is a critical technique for the development of robust and reproducible immunoassays. The use of polyethylene glycol (PEG) linkers, such as m-PEG8-O-alkyne, offers significant advantages, including increased solubility, reduced non-specific binding, and the introduction of a bioorthogonal handle for subsequent conjugation reactions.[1] This document provides detailed application notes and protocols for the modification of antibodies with this compound and their subsequent use in immunoassays, leveraging the principles of "click chemistry."
The this compound linker is a heterobifunctional reagent featuring a terminal alkyne group and an antibody-reactive functional group. The alkyne serves as a handle for highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2][3] This allows for the precise attachment of reporter molecules, such as enzymes or fluorophores, essential for immunoassay signal generation. The eight-unit PEG spacer enhances the hydrophilicity of the conjugate, which can improve stability and performance in aqueous assay buffers.
These protocols are designed to guide researchers through the process of antibody modification, purification, characterization, and application in an enzyme-linked immunosorbent assay (ELISA) format.
Data Presentation
Table 1: Reagents and Materials for Antibody Modification
| Reagent/Material | Specification | Supplier | Catalog Number |
| Monoclonal Antibody | >95% purity, amine-free buffer (e.g., PBS) | Varies | Varies |
| This compound* | ≥95% purity | Varies | Varies |
| Anhydrous Dimethylsulfoxide (DMSO) | ≥99.7% | Varies | Varies |
| Reaction Buffer | 100 mM Sodium Bicarbonate, pH 8.3 | In-house preparation | N/A |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | In-house preparation | N/A |
| Desalting Columns | 7K MWCO | Varies | Varies |
| UV-Vis Spectrophotometer | Capable of measuring at 280 nm | Varies | Varies |
*Note: The reactivity of "this compound" is assumed to be an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with lysine residues on the antibody.
Table 2: Key Parameters for Antibody Modification with this compound
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Linker:Antibody) | 10:1 to 30:1 | The optimal ratio should be determined empirically for each antibody. |
| Reaction Time | 1-2 hours | Longer incubation times may increase the degree of labeling but also risk antibody aggregation. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle mixing is recommended. |
| Quenching Time | 30 minutes | Ensures that all unreacted linker is deactivated. |
Table 3: Characterization of Alkyne-Modified Antibody
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry (if alkyne has a chromophore) or Mass Spectrometry | Optimal DOL for immunoassays is typically 2-10.[4] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | A single, sharp peak corresponding to the modified antibody. |
| Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS) | An increase in molecular weight corresponding to the number of attached this compound linkers.[5] |
| Antigen Binding Activity | ELISA or Surface Plasmon Resonance (SPR) | Binding affinity should be comparable to the unmodified antibody. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol outlines the procedure for labeling an antibody with this compound via reaction with primary amines (lysine residues).
1.1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer, such as Phosphate Buffered Saline (PBS). If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column into PBS, pH 7.4.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (100 mM Sodium Bicarbonate, pH 8.3).
1.2. This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
1.3. Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A 20-fold molar excess is a good starting point.
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
1.4. Quenching the Reaction:
-
Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
1.5. Purification of the Alkyne-Modified Antibody:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified alkyne-modified antibody.
-
Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.
1.6. Characterization and Storage:
-
Determine the Degree of Labeling (DOL) using mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SEC.
-
Store the purified alkyne-modified antibody at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Click Chemistry Conjugation of a Reporter Molecule to the Alkyne-Modified Antibody
This protocol describes the copper(I)-catalyzed click reaction to conjugate an azide-containing reporter molecule (e.g., HRP-azide) to the alkyne-modified antibody.
2.1. Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized reporter molecule in an appropriate solvent (e.g., water or DMSO).
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of copper(II) sulfate in water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
2.2. Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody (at 1-2 mg/mL in PBS) with a 5- to 10-fold molar excess of the azide-functionalized reporter molecule.
-
Add the copper(I)-stabilizing ligand to a final concentration of 1 mM.
-
Add copper(II) sulfate to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.
2.3. Purification of the Antibody Conjugate:
-
Purify the antibody-reporter conjugate to remove excess reagents using a desalting column or size-exclusion chromatography.
-
Collect the fractions containing the purified conjugate.
2.4. Characterization and Storage:
-
Confirm successful conjugation by SDS-PAGE, observing a shift in the molecular weight of the antibody.
-
Determine the final concentration of the antibody conjugate.
-
Store the conjugate according to the recommendations for the specific reporter molecule.
Protocol 3: Indirect ELISA Using an Alkyne-Modified Antibody
This protocol outlines a general procedure for an indirect ELISA to detect a target antigen using the prepared antibody conjugate.
3.1. Plate Coating:
-
Dilute the target antigen to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).
3.2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3.3. Primary Antibody Incubation:
-
Dilute the alkyne-modified primary antibody (conjugated to a reporter enzyme) to its optimal working concentration in blocking buffer.
-
Add 100 µL of the diluted antibody conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
3.4. Substrate Development:
-
Prepare the substrate solution according to the manufacturer's instructions (e.g., TMB for HRP).
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
3.5. Stopping the Reaction and Reading the Plate:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄ for TMB) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
References
Application Notes and Protocols for m-PEG8-O-alkyne in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of m-PEG8-O-alkyne as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the role of PEGylated linkers, quantitative data on their performance, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting molecule.[3] The this compound linker offers a discrete PEG chain of eight ethylene glycol units, providing a balance of flexibility and length. The terminal alkyne group is particularly advantageous for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction for the final ligation step in PROTAC synthesis.[2] This modular approach allows for the rapid assembly of PROTAC libraries with diverse components.
Data Presentation: Quantitative Comparison of PEG Linker Length
The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy. The following table summarizes quantitative data from a representative study on PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
In this example, the PROTAC with the PEG8 linker (PROTAC-3) demonstrated the highest efficacy, with the lowest DC50 and the highest Dmax values. This highlights the importance of optimizing linker length, as both shorter and longer linkers resulted in reduced degradation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound via CuAAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling an azide-functionalized JQ1 derivative (a BRD4 inhibitor) with an E3 ligase ligand (e.g., pomalidomide) functionalized with this compound.
Materials:
-
JQ1-azide
-
Pomalidomide-m-PEG8-O-alkyne
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Water, deionized
-
Preparative HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of JQ1-azide in DMSO.
-
Prepare a 10 mM stock solution of Pomalidomide-m-PEG8-O-alkyne in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, add 100 µL of the 10 mM JQ1-azide stock solution (1 µmol, 1.0 eq).
-
Add 100 µL of the 10 mM Pomalidomide-m-PEG8-O-alkyne stock solution (1 µmol, 1.0 eq).
-
Add 20 µL of the 50 mM THPTA stock solution (1 µmol, 1.0 eq).
-
Add 10 µL of the 50 mM CuSO4 stock solution (0.5 µmol, 0.5 eq).
-
Vortex the mixture briefly.
-
Add 20 µL of the 100 mM sodium ascorbate stock solution (2 µmol, 2.0 eq) to initiate the reaction.
-
Vortex the mixture again and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion of the reaction, dilute the mixture with 500 µL of DMSO.
-
Purify the PROTAC product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., a human cancer cell line for BRD4)
-
PROTAC compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysate and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values from the dose-response curve.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Logical Relationship in PROTAC Linker Design.
References
A Step-by-Step Guide for Conjugating m-PEG8-O-alkyne to Proteins via Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a well-established bioconjugation technique used to enhance the therapeutic properties of biomolecules. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield it from proteolytic degradation and immunogenic responses.
This guide provides a detailed, step-by-step protocol for the conjugation of m-PEG8-O-alkyne to proteins. This specific PEG reagent features a terminal alkyne group, which allows for a highly specific and efficient conjugation to an azide-modified protein via "click chemistry." This bioorthogonal reaction, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage under mild, aqueous conditions, making it an ideal method for modifying sensitive biological molecules.
The following protocols are designed for professionals in research, and drug development, providing the necessary details to successfully implement this conjugation strategy. The process is divided into two main stages:
-
Introduction of an Azide Moiety onto the Target Protein: This crucial first step functionalizes the protein with an azide group, the reactive partner for the alkyne-PEG.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The core conjugation step where the this compound is covalently attached to the azide-modified protein.
Experimental Workflow Overview
The overall process for PEGylating a protein with this compound is a sequential procedure that requires careful execution and purification at each step to ensure a homogenous final product.
Caption: Overall experimental workflow for the conjugation of this compound to a protein.
Stage 1: Introduction of an Azide Moiety onto the Target Protein
This stage focuses on the chemical modification of the protein to introduce azide functional groups. A common method is to target primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester functionalized with an azide.
Materials for Azide Modification
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Azido-PEG4-NHS Ester (or a similar azide-NHS reagent)
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol for Azide Modification
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, a buffer exchange must be performed using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Allow the Azido-PEG4-NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the Azido-PEG4-NHS Ester in anhydrous DMF or DMSO (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Azide-Modified Protein:
-
Remove excess, unreacted azide reagent and quenching buffer using a desalting column or dialysis against PBS, pH 7.4.
-
Verify the successful introduction of azide groups using techniques such as mass spectrometry, which will show an increase in mass corresponding to the azide linker.
-
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This stage involves the "click" reaction between the azide-modified protein and this compound, catalyzed by copper(I).
Materials for CuAAC Reaction
-
Azide-modified protein (from Stage 1) in PBS, pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC))
Protocol for CuAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Prepare fresh Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in PBS, pH 7.4.
-
Add the this compound stock solution to the protein solution to achieve a 5- to 10-fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 (CuSO₄:ligand). Add the premix to the protein-alkyne mixture to a final copper concentration of 100-500 µM.[1]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, copper catalyst, and other reagents using an appropriate chromatography method.[2]
-
Size-Exclusion Chromatography (SEC): Efficiently separates the larger PEGylated protein from smaller, unreacted reagents.[2]
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species from the un-PEGylated protein, as the PEG chains can shield the protein's surface charges.[2]
-
Hydrophobic Interaction Chromatography (HIC): An alternative method that separates based on changes in hydrophobicity after PEGylation.
-
-
-
Characterization of the Final Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the conjugate.
-
HPLC (SEC, IEX, or RP): To determine the purity and heterogeneity of the PEGylated product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG chain and determine the degree of PEGylation (number of PEG molecules per protein).
-
Quantitative Data and Optimization Parameters
The efficiency of the conjugation reaction depends on several factors, including the molar ratio of reactants, catalyst concentration, and reaction time. The following tables provide a summary of typical starting conditions and expected outcomes.
Table 1: Recommended Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| This compound:Protein Molar Ratio | 5:1 to 10:1 | A molar excess of the PEG reagent drives the reaction to completion. Optimization may be needed. |
| Copper(II) Sulfate Concentration | 100 - 500 µM | Higher concentrations can increase reaction speed but may also lead to protein damage. |
| Ligand (THPTA):Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects the protein. |
| Sodium Ascorbate Concentration | 1 - 5 mM | A reducing agent to generate the active Cu(I) catalyst. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 4 hours | Monitor progress by SDS-PAGE to determine the optimal time. |
| pH | 7.2 - 8.0 | Optimal range for the CuAAC reaction with proteins. |
Table 2: Characterization of PEGylated Proteins
| Analytical Method | Information Provided | Expected Outcome |
| SDS-PAGE | Purity and apparent molecular weight | A band shift to a higher molecular weight compared to the unmodified protein. A single, sharp band indicates a homogenous product. |
| SEC-HPLC | Purity, aggregation, and hydrodynamic volume | A shift to an earlier elution time for the PEGylated protein compared to the native protein. |
| IEX-HPLC | Purity and separation of species with different degrees of PEGylation | PEGylation often reduces the protein's interaction with the column, leading to earlier elution. |
| Mass Spectrometry | Confirmation of conjugation and degree of PEGylation | An increase in mass corresponding to the mass of the attached this compound molecules. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete azide modification of the protein.- Inactive catalyst (oxidized copper).- Insufficient molar excess of PEG-alkyne. | - Confirm azide incorporation via mass spectrometry.- Use freshly prepared sodium ascorbate.- Increase the molar ratio of this compound. |
| Protein Precipitation | - High concentration of organic solvent from PEG stock.- Protein instability in the presence of copper. | - Keep the volume of the PEG stock solution to a minimum (<10% v/v).- Ensure the use of a protective ligand like THPTA. |
| Heterogeneous Product | - Multiple sites of azide modification.- Incomplete reaction. | - Optimize the azide modification step to control the number of incorporated azides.- Increase the reaction time or reagent concentrations. |
Conclusion
The conjugation of this compound to proteins via copper-catalyzed click chemistry is a robust and highly specific method for producing well-defined PEGylated proteins. By following the detailed protocols for azide modification and the subsequent CuAAC reaction, researchers can achieve high yields of homogenous conjugates. Careful optimization of reaction parameters and thorough characterization of the final product are essential for ensuring the desired therapeutic properties and for advancing the development of novel biopharmaceuticals.
References
Application Notes and Protocols for m-PEG8-O-alkyne in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, enhancing the pharmacokinetic properties of therapeutic agents and nanoparticles. The process of PEGylation creates a hydrophilic shield that can reduce immunogenicity, minimize opsonization and phagocytosis, and prolong circulation half-life.[1][2] m-PEG8-O-alkyne is a discrete (monodisperse) PEG linker featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal alkyne group. This specific structure offers a balance of hydrophilicity and a defined spacer length, which is crucial for optimizing the interaction between a targeting ligand and its receptor while maintaining the stability of the drug conjugate.
The terminal alkyne functionality of this compound makes it an ideal reagent for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4] Specifically, the alkyne group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions allow for the covalent conjugation of this compound to azide-modified molecules, such as targeting ligands (antibodies, peptides), drugs, or nanoparticles, to form a stable triazole linkage.[5] This modular approach is highly valuable in the construction of sophisticated targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles for applications such as cancer therapy.
Key Applications and Advantages
The primary application of this compound in targeted drug delivery is the covalent attachment of targeting moieties and therapeutic agents to nanocarriers like liposomes, polymeric nanoparticles, and micelles.
Advantages of using this compound include:
-
High Specificity and Bioorthogonality: The alkyne group reacts specifically with azides via click chemistry, minimizing side reactions with other functional groups present in biological systems. SPAAC, in particular, is highly bioorthogonal as it does not require a cytotoxic copper catalyst.
-
Stable Linkage: The resulting triazole ring formed through the cycloaddition reaction is extremely stable under physiological conditions, resistant to hydrolysis and enzymatic cleavage.
-
Improved Pharmacokinetics: The PEG8 component shields the drug delivery system from the mononuclear phagocyte system, leading to a longer circulation half-life and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Defined Spacer Length: The eight ethylene glycol units provide a well-defined and flexible spacer that can reduce steric hindrance and facilitate the binding of the targeting ligand to its receptor on the cell surface.
-
Versatility: this compound can be used in both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, providing flexibility for different applications, including in vivo and in vitro systems.
Comparative Analysis of Bioconjugation Chemistries
The choice of conjugation chemistry is critical for the performance of a targeted drug delivery system. The following table provides a comparison between CuAAC and SPAAC, the two primary click chemistry reactions for this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition | Catalyst-free [3+2] cycloaddition |
| Reactants | Terminal alkyne (on this compound) and an azide | Strained alkyne (e.g., DBCO, BCN) and an azide |
| Catalyst | Requires a Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None |
| Reaction Speed | Typically very fast (minutes to a few hours) | Generally slower than CuAAC, but can be accelerated with optimized strained alkynes (hours to overnight) |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst, which can be mitigated by using chelating ligands (e.g., THPTA, TBTA) | Highly biocompatible and suitable for in vivo and live-cell applications |
| Linkage Stability | Forms a highly stable 1,4-disubstituted triazole ring | Forms a stable triazole ring |
| Ideal Applications | In vitro conjugations, synthesis of ADCs and functionalized nanoparticles where the copper catalyst can be removed. | In vivo studies, live-cell imaging, conjugation of sensitive biomolecules where copper toxicity is a concern. |
Note: The data in this table is a summary of typical characteristics. Specific reaction conditions and reactants will influence the actual performance.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to azide-modified molecules using CuAAC and SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified targeting ligand to a nanoparticle functionalized with this compound.
Materials and Reagents:
-
This compound functionalized nanoparticles (1 mg/mL in PBS)
-
Azide-modified targeting ligand (e.g., peptide, antibody fragment) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, prepare fresh )
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Standard laboratory equipment: reaction vials, stir plate, pipettes, etc.
Procedure:
-
Reagent Preparation:
-
Prepare fresh sodium ascorbate solution before each use.
-
Allow all other reagents to equilibrate to room temperature.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound functionalized nanoparticles.
-
Add the azide-modified targeting ligand to the nanoparticle suspension. A 5- to 20-fold molar excess of the azide ligand over the alkyne groups on the nanoparticles is a good starting point.
-
In a separate tube, prepare the copper/ligand premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Mix gently and let it stand for 2-3 minutes. This step is crucial to chelate the copper and reduce its potential toxicity.
-
-
Click Reaction:
-
Add the copper/ligand premix to the nanoparticle/ligand mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted targeting ligand, copper catalyst, and other small molecules using size-exclusion chromatography (SEC) with an appropriate column and PBS as the eluent.
-
Alternatively, dialysis against PBS can be used for purification.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as Dynamic Light Scattering (DLS) to measure changes in nanoparticle size and zeta potential.
-
Use SDS-PAGE for protein-based nanoparticles to observe a shift in molecular weight.
-
Employ Fourier-transform infrared (FTIR) spectroscopy to detect the formation of the triazole ring.
-
Quantify the amount of conjugated ligand using a suitable assay (e.g., BCA assay for proteins, UV-Vis spectroscopy if the ligand has a chromophore).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified drug to a targeting antibody functionalized with a strained alkyne (e.g., DBCO), which will then be PEGylated using this compound for improved pharmacokinetics. This example illustrates a multi-step approach.
Materials and Reagents:
-
Targeting antibody (e.g., IgG)
-
DBCO-NHS ester (for antibody modification)
-
Azide-modified drug
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
Step 1: Antibody Modification with Strained Alkyne
-
Dissolve the targeting antibody in PBS.
-
Add a 10- to 20-fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purify the DBCO-modified antibody using SEC to remove unreacted DBCO-NHS ester.
Step 2: Conjugation of Azide-Modified Drug via SPAAC
-
To the purified DBCO-modified antibody, add a 5- to 10-fold molar excess of the azide-modified drug.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.
-
Purify the antibody-drug conjugate (ADC) using SEC.
Step 3: PEGylation with this compound (Illustrative, assuming a suitable functional group is present on the ADC for alkyne attachment)
Note: For this step, the ADC would need to be further modified to introduce a functional group that can react with the alkyne of this compound, or the this compound would need to be functionalized with a group that reacts with the ADC. A more direct approach would be to use an azide-PEG linker to react with a DBCO-modified drug delivery system.
A more direct SPAAC protocol for nanoparticle functionalization:
Materials and Reagents:
-
Azide-functionalized nanoparticles
-
DBCO-PEG8-Targeting Ligand conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the DBCO-PEG8-Targeting Ligand conjugate to the nanoparticle suspension. The molar ratio will depend on the desired surface density of the targeting ligand.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS if applicable.
-
-
Purification and Characterization:
-
Purify and characterize the final targeted nanoparticles as described in Protocol 1.
-
Quantitative Data Summary
The following tables provide representative quantitative data for drug delivery systems utilizing PEGylation and click chemistry. It is important to note that these values are illustrative and the actual performance will depend on the specific nanoparticle, drug, targeting ligand, and experimental conditions.
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) |
| PEGylated Liposomes | Doxorubicin | 5 - 15 | > 90 |
| PLGA-PEG Nanoparticles | Paclitaxel | 1 - 10 | 70 - 90 |
| Mesoporous Silica Nanoparticles (MSNs) with PEG | Doxorubicin | 10 - 30 | > 95 |
Data compiled from various sources on PEGylated drug delivery systems. Specific values for this compound systems should be determined experimentally.
Table 2: Representative In Vitro Drug Release Kinetics
| Drug Delivery System | Condition | Cumulative Release at 24h (%) | Release Mechanism |
| PEG-PLGA Nanoparticles | pH 7.4 | 20 - 30 | Diffusion-controlled |
| pH-sensitive PEGylated Liposomes | pH 5.5 | 70 - 80 | pH-triggered release |
| PEGylated MSNs | pH 7.4 | 15 - 25 | Diffusion from pores |
Drug release kinetics are highly dependent on the linker chemistry and the nanoparticle matrix.
Table 3: Representative Cellular Uptake and In Vivo Tumor Accumulation
| Drug Delivery System | Cell Line | Cellular Uptake (% of control) | Tumor Accumulation (%ID/g at 24h) |
| Targeted PEGylated Liposomes | HER2+ Cancer Cells | 200 - 300 | 5 - 10 |
| Non-targeted PEGylated Liposomes | HER2+ Cancer Cells | 100 | 2 - 4 |
| Targeted PEG-PLGA Nanoparticles | Folate Receptor+ Cells | 150 - 250 | 4 - 8 |
%ID/g = percentage of injected dose per gram of tissue. Data is representative of targeted PEGylated systems.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a targeted drug delivery system.
Caption: Experimental workflow for CuAAC conjugation.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thno.org [thno.org]
- 5. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using m-PEG8-O-alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling is a cornerstone technique for visualizing and quantifying biomolecules in biological research and drug development. The covalent attachment of a fluorescent probe allows for sensitive detection, tracking, and analysis of proteins, nucleic acids, and other biomolecules.[1][2] Click chemistry, a set of highly efficient and specific bioorthogonal reactions, has become a leading method for this purpose.[3]
This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using m-PEG8-O-alkyne. This reagent incorporates a terminal alkyne group, which can be readily conjugated to azide-modified fluorophores via click chemistry. The methoxy-terminated polyethylene glycol (m-PEG) spacer, consisting of eight ethylene glycol units, enhances the water solubility and biocompatibility of the labeled molecule while minimizing potential steric hindrance.[4][5]
The primary methods for conjugating the alkyne group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its rapid kinetics and high efficiency but requires a copper catalyst, which can be toxic to living systems. SPAAC, conversely, is a metal-free alternative ideal for applications in live cells and in vivo, driven by the high ring strain of a cyclooctyne derivative.
Principle of the Reaction
The fluorescent labeling process involves a two-step approach. First, the this compound handle is incorporated into the target biomolecule. This can be achieved through various methods, such as metabolic labeling with alkyne-bearing amino acids or sugars, or by chemical modification of the biomolecule. Subsequently, an azide-functionalized fluorescent dye is covalently attached to the alkyne handle via a click chemistry reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne (from the this compound) and an azide (on the fluorophore). The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. The use of copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect cells from copper-induced toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a metal catalyst, making it highly suitable for labeling in living systems. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with an azide to form a stable triazole linkage. For labeling with this compound, the biomolecule would first be modified with an azide, and the this compound would be conjugated to a strained cyclooctyne-fluorophore. Alternatively, and more commonly, the biomolecule is modified with an azide, and a strained alkyne-fluorophore is used for labeling. The principle remains the same.
Data Presentation: Quantitative Parameters
The efficiency of fluorescent labeling depends on reaction conditions. The tables below summarize key parameters for designing and optimizing CuAAC and SPAAC experiments.
Table 1: Recommended Reaction Conditions for CuAAC Labeling
| Parameter | Recommended Concentration | Notes |
| Alkyne-Biomolecule | 10 - 100 µM | Higher concentrations can improve reaction speed. |
| Azide-Fluorophore | 2 - 10-fold molar excess over biomolecule | Ensures complete labeling of the target biomolecule. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Final concentration in the reaction. |
| Sodium Ascorbate | 1 - 5 mM (freshly prepared) | Acts as a reducing agent to maintain copper in the Cu(I) state. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM (5:1 ratio to CuSO₄) | Accelerates the reaction and reduces cytotoxicity. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Avoid buffers with primary amines (e.g., Tris). |
| Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 30 - 120 minutes | Monitor reaction progress for optimization. |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | ~0.1 | Fast reaction rate, suitable for live-cell imaging. |
| DBCO | ~0.3 - 0.9 | High reactivity and stability, widely used. |
| BCN | ~0.03 - 0.1 | Good balance of reactivity and stability. |
| DIFO | ~0.05 | Difluorinated for enhanced reactivity. |
Note: For SPAAC, the biomolecule would typically be azide-modified to react with a cyclooctyne-fluorophore.
Experimental Workflow
The general workflow for fluorescently labeling a biomolecule involves preparation of the alkyne-modified biomolecule, the click chemistry reaction itself, and subsequent purification and analysis.
Detailed Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the fluorescent labeling of a protein that has been modified to contain a terminal alkyne group via this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, prepare the alkyne-modified protein to a final concentration of 10-100 µM in reaction buffer.
-
Add Azide-Fluorophore: Add the azide-fluorophore to the protein solution to achieve a 2- to 10-fold molar excess. Mix gently by pipetting.
-
Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand). For a 100 µL final reaction volume, you might mix 1 µL of 20 mM CuSO₄ with 5 µL of 20 mM THPTA.
-
Initiate the Reaction: a. Add the freshly prepared sodium ascorbate solution to the protein-fluorophore mixture to a final concentration of 1-5 mM. b. Immediately add the CuSO₄/ligand premix to the reaction to a final copper concentration of 50-200 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from excess fluorophore and catalyst components.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer.
-
Dialysis: Dialyze the reaction mixture against 1L of storage buffer, with at least two buffer changes over 24-48 hours.
-
-
Analysis: Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (observing a fluorescent band) and UV-Vis spectroscopy to measure protein and dye concentrations.
Protocol 2: SPAAC Labeling of Azide-Modified Glycans on Live Cells
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a strained alkyne-fluorophore. This illustrates the SPAAC principle, which is the catalyst-free counterpart to CuAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: a. Seed cells in a suitable culture plate (e.g., glass-bottom dish for imaging) and allow them to adhere overnight. b. Replace the medium with fresh culture medium containing 25-50 µM Ac₄ManNAz. c. Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow metabolic incorporation of the azide sugar into cell surface glycans.
-
SPAAC Reaction: a. Prepare a stock solution of the DBCO-fluorophore in DMSO. b. Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM. c. Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz. d. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing and Staining: a. Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore. b. If desired, counterstain the nuclei by incubating with Hoechst or DAPI solution for 10-15 minutes. c. Wash once more with PBS.
-
Imaging: a. Replace the PBS with fresh culture medium or an appropriate imaging buffer. b. Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Disclaimer: These protocols provide a general framework. Optimal conditions, such as reagent concentrations and incubation times, may vary depending on the specific biomolecule, fluorophore, and experimental setup. It is recommended to perform pilot experiments to optimize the labeling for your specific application. Information provided is for research use only.
References
- 1. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing the in vivo performance of nanocarriers in drug delivery and diagnostic applications. PEGylation creates a hydrophilic, biocompatible "stealth" layer that reduces non-specific protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system, and prolongs systemic circulation time.
m-PEG8-O-alkyne is a monodisperse, short-chain PEG linker featuring a terminal alkyne group. This functional group enables covalent conjugation to azide-functionalized nanoparticles via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key example of "click chemistry".[1] The defined eight-unit PEG chain provides a balance of hydrophilicity and spacer length, making it an ideal choice for applications where a dense PEG layer is desired without a significant increase in the hydrodynamic size of the nanoparticle.
These application notes provide a comprehensive guide to the surface modification of azide-functionalized nanoparticles with this compound, including detailed experimental protocols, characterization techniques, and expected quantitative data.
Core Concepts of Nanoparticle PEGylation via Click Chemistry
The primary reaction for attaching this compound to azide-presenting surfaces is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific, efficient, and proceeds under mild conditions, making it ideal for modifying sensitive biological and nanoparticle systems.[2] The key components of this reaction are:
-
Alkyne-functionalized PEG: this compound provides the terminal alkyne.
-
Azide-functionalized Nanoparticle: The nanoparticle surface must present azide groups.
-
Copper(I) Catalyst: Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Ligand (Optional but Recommended): A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the copper(I) catalyst and improve reaction efficiency.
The resulting triazole linkage is highly stable, ensuring a permanent modification of the nanoparticle surface.
Data Presentation: Quantitative Parameters
Thorough characterization is essential to confirm successful surface modification. The following table summarizes typical changes observed in nanoparticle characteristics after modification with this compound. The exact values will depend on the specific nanoparticle core, initial surface chemistry, and the efficiency of the PEGylation reaction.
| Parameter | Before Modification (Azide-NP) | After Modification (this compound-NP) | Technique | Rationale for Change |
| Hydrodynamic Diameter (Z-average) | 100 nm (PDI < 0.2) | 110 - 125 nm (PDI < 0.2) | Dynamic Light Scattering (DLS) | The addition of the hydrophilic PEG layer increases the effective size of the nanoparticle in solution.[3] |
| Zeta Potential | -25 mV | -10 mV to -5 mV | Electrophoretic Light Scattering (ELS) | The neutral PEG chains shield the underlying surface charge of the nanoparticle, shifting the zeta potential towards neutrality.[3][4] |
| Surface Chemistry | Presence of azide peaks (~2100 cm⁻¹) | Appearance of PEG-related peaks (C-O-C stretch ~1100 cm⁻¹) and disappearance or reduction of azide peak. | Fourier-Transform Infrared Spectroscopy (FTIR) | Successful conjugation is indicated by the presence of characteristic PEG vibrational modes on the nanoparticle surface. |
Experimental Protocols
These protocols provide a general framework for the surface modification of azide-functionalized nanoparticles with this compound. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems.
Protocol 1: Surface Modification of Azide-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have azide groups on their surface.
Materials:
-
Azide-functionalized nanoparticles (Azide-NPs)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
Reaction Buffer: Degassed deionized (DI) water or phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., centrifugal filters, dialysis tubing, or size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the Azide-NPs in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 10 mg/mL stock solution of this compound in the reaction buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in DI water.
-
-
Conjugation Reaction (CuAAC):
-
In a reaction vessel, add the Azide-NP suspension.
-
Add the this compound solution. A 10-50 fold molar excess of the PEG linker relative to the estimated number of surface azide groups is recommended.
-
(Optional) If using a ligand, add the THPTA solution to the mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking or stirring, protected from light.
-
-
Purification of PEGylated Nanoparticles:
-
Method A: Centrifugal Filtration:
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles.
-
Wash the nanoparticles by centrifuging and resuspending the pellet in fresh buffer. Repeat this process 3-4 times to remove unreacted reagents and byproducts.
-
-
Method B: Dialysis:
-
Transfer the reaction mixture into a dialysis bag with a suitable MWCO.
-
Dialyze against a large volume of buffer for 24-48 hours, with several buffer changes.
-
-
Method C: Size-Exclusion Chromatography (SEC):
-
Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
-
-
-
Storage:
-
Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
A. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by DLS
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in a pre-filtered (0.2 µm) buffer (e.g., 10 mM NaCl) to an appropriate concentration (typically resulting in a count rate between 100 and 500 kcps).
-
-
Instrument Setup:
-
Set the correct parameters for the dispersant (viscosity and refractive index) and temperature.
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 2 minutes.
-
Perform at least three consecutive measurements to ensure reproducibility.
-
-
Data Analysis:
-
Report the Z-average diameter and the PDI. A PDI value below 0.25 is generally considered acceptable.
-
B. Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 1-10 mM NaCl).
-
-
Instrument Setup:
-
Use a dedicated folded capillary cell. Ensure the cell is clean and free of bubbles.
-
-
Measurement:
-
Inject the sample into the cell, avoiding bubbles.
-
Perform at least three measurements.
-
-
Data Analysis:
-
Report the average zeta potential in millivolts (mV).
-
C. Confirmation of PEGylation by FTIR
-
Sample Preparation:
-
Lyophilize the purified PEGylated nanoparticle suspension to obtain a dry powder.
-
Prepare a KBr pellet or use an ATR-FTIR setup with the dried sample.
-
-
Measurement:
-
Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the modified nanoparticles to that of the unmodified nanoparticles.
-
Look for the appearance of a strong, characteristic C-O-C stretching band from the PEG backbone, typically around 1100 cm⁻¹.
-
Confirm the reduction or disappearance of the azide peak, which is typically observed around 2100 cm⁻¹.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: CuAAC reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG8-O-alkyne in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful and versatile click chemistry technique enables the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] The inclusion of an eight-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][4]
This document outlines the core principles of SPAAC, presents key quantitative data for representative reactions, and offers detailed experimental protocols for the successful application of this compound in your research.
Introduction to SPAAC
Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the rapid and highly selective formation of a stable triazole linkage under mild, physiological conditions. This catalyst-free approach is ideal for applications involving sensitive biomolecules and in living systems.
Key Features and Applications:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for in vitro and in vivo applications without concerns of cellular toxicity.
-
High Selectivity: Azides and cyclooctynes are bioorthogonal, reacting specifically with each other without cross-reactivity with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction proceeds efficiently under mild conditions, such as in aqueous buffers at room temperature.
-
Stable Linkage: The resulting triazole linkage is highly stable under physiological conditions.
-
Versatility: this compound can be used to modify a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles for various applications such as:
-
Antibody-drug conjugate (ADC) development
-
Protein labeling for imaging and tracking
-
Surface modification of nanoparticles for targeted drug delivery
-
Creation of hydrogels for tissue engineering
-
Data Presentation
While specific kinetic data for this compound is not extensively published, the following tables summarize representative quantitative data for SPAAC reactions involving common cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). This data can serve as a reliable estimate for experimental design.
Table 1: Comparison of SPAAC with Other Bioconjugation Chemistries
| Feature | SPAAC with this compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aldehyde-Based (e.g., m-PEG8-aldehyde) |
| Reaction Type | Cycloaddition | Cycloaddition | Reductive amination or oxime/hydrazone ligation |
| Functional Groups | Azide reacts with a strained alkyne | Azide reacts with a terminal alkyne | Aldehyde reacts with amines, hydrazides, or aminooxy groups |
| Bioorthogonality | Highly bioorthogonal | Limited by copper toxicity | Aldehydes can have some cross-reactivity |
| Reaction Speed | Fast, but generally slower than CuAAC | Typically very fast | Generally slower, often requiring catalysts or specific pH |
| Catalyst Requirement | Catalyst-free | Requires a copper(I) catalyst | Often requires a reducing agent (e.g., NaCNBH₃) or pH adjustment |
| Stability of Linkage | Triazole ring is extremely stable | Triazole ring is extremely stable | Reduced amine bond is very stable; oxime can be reversible |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 | |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.01 - 0.1 | |
| Difluorobenzocyclooctyne (DIFBO) | Benzyl Azide | ~3.5 | |
| Aza-dibenzocyclooctyne (ADIBO) | Fluorohexaethylene glycolic azide | Nearly quantitative in 15-30 min |
Diagrams
Caption: Chemical mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for protein conjugation using SPAAC with this compound.
Experimental Protocols
This section provides a general protocol for the conjugation of an azide-modified protein with a small molecule drug functionalized with this compound.
Protocol 1: General Protein Conjugation using this compound
This protocol describes the covalent attachment of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)
Procedure:
-
Protein Preparation:
-
Prepare the azide-modified protein solution in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to come to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous solvent such as DMSO or DMF.
-
-
SPAAC Reaction:
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the this compound stock solution.
-
Note: The final concentration of the organic solvent should ideally be below 10% to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.
-
The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted this compound.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to confirm the mass addition of the PEG linker.
-
Protocol 2: Kinetic Analysis of SPAAC Reaction by UV-Vis Spectroscopy
This protocol can be used to determine the second-order rate constant of the reaction between this compound and an azide-containing molecule. This method is suitable for cyclooctynes that have a characteristic UV absorbance that changes upon reaction.
Materials:
-
This compound
-
Azide-containing molecule (e.g., benzyl azide)
-
Spectrophotometer-compatible solvent (e.g., Methanol, Acetonitrile)
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the azide in the chosen solvent.
-
-
Reaction Monitoring:
-
In a UV-transparent cuvette, add the solvent and the this compound solution to a final concentration where its absorbance can be accurately measured (e.g., ~6 x 10⁻⁵ M).
-
Thermally equilibrate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a calculated amount of the azide stock solution to achieve the desired concentration (typically in molar excess).
-
Immediately begin monitoring the decay of the characteristic absorbance of the cyclooctyne (e.g., around 309 nm for DBCO) over time.
-
-
Data Analysis:
-
The consumption of the alkyne should follow pseudo-first-order kinetics.
-
The pseudo-first-order rate constants can be obtained by fitting the absorbance decay data to a single exponential equation.
-
The second-order rate constant (k₂) can be determined by plotting the pseudo-first-order rate constants against the concentration of the azide and fitting the data to a linear equation.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Insufficient molar excess of this compound- Short reaction time- Inaccessible azide groups | - Increase the molar excess of this compound- Increase the reaction time or temperature- Ensure the azide modification of the target molecule was successful |
| Multiple Conjugation Products | - High molar excess of alkyne- Long reaction time | - Reduce the molar excess of this compound- Decrease the reaction time |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at reaction pH or temperature | - Keep the volume of the this compound stock solution to a minimum (ideally <10% of total volume)- Perform a buffer screen to find the optimal pH for protein stability |
| No Reaction | - Inactive reagents | - Use fresh reagents- Confirm the presence and reactivity of the azide and alkyne functional groups independently |
References
Application Notes and Protocols: m-PEG8-O-alkyne in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG8-O-alkyne, a methoxy-terminated polyethylene glycol with eight ethylene glycol units and a terminal alkyne group, for live cell imaging. This reagent is a valuable tool for labeling and visualizing biomolecules in their native cellular environment through bioorthogonal click chemistry.
Introduction to this compound and its Applications
This compound is a versatile chemical probe that combines the benefits of a hydrophilic, biocompatible PEG spacer with a reactive alkyne handle. The PEG chain enhances solubility and minimizes non-specific interactions, while the alkyne group allows for covalent attachment to azide-modified biomolecules via click chemistry.[1][2] This enables the specific labeling of proteins, glycans, and other molecules in live cells for visualization and analysis.[3][4]
The primary applications of this compound in live cell imaging involve a two-step process:
-
Metabolic or Enzymatic Labeling: Cells are first treated with a metabolic precursor or substrate containing an azide group. This azide is incorporated into the biomolecule of interest through the cell's natural biosynthetic pathways.
-
Click Chemistry Ligation: The azide-labeled cells are then treated with this compound, which is conjugated to a reporter molecule such as a fluorescent dye. The alkyne on the PEG reagent reacts specifically with the azide on the biomolecule, forming a stable triazole linkage.[4]
This strategy allows for the imaging of various cellular processes, including:
-
Glycan dynamics: Studying the localization and trafficking of glycoproteins by feeding cells azide-modified sugars.
-
Protein synthesis and modification: Tracking newly synthesized or post-translationally modified proteins using azide-containing amino acids or other precursors.
-
Cell surface labeling: Visualizing specific proteins or glycans on the cell surface.
Key Advantages of this compound in Live Cell Imaging
-
Biocompatibility: The PEG component is well-known for its low toxicity and ability to reduce non-specific protein adsorption, making it suitable for live-cell applications.
-
Bioorthogonality: The alkyne-azide reaction is highly specific and does not interfere with native biological processes.
-
Versatility: The alkyne handle can be reacted with a wide variety of azide-containing reporter molecules, allowing for multiplexed imaging and the use of different detection modalities.
-
Improved Pharmacokinetics: For in vivo applications, PEGylation can increase the hydrodynamic size of molecules, prolonging their circulation time and reducing renal clearance.
Quantitative Data: Comparison of Click Chemistry Reactions
The choice of click chemistry reaction is critical for successful live-cell imaging. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Very fast (second-order rate constants of 10 to 10⁴ M⁻¹s⁻¹). | Slower than CuAAC (second-order rate constants of 10⁻³ to 1 M⁻¹s⁻¹). |
| Biocompatibility | Copper toxicity is a concern, but can be mitigated with chelating ligands. | High biocompatibility due to the absence of a metal catalyst. |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents are required. |
| Live-Cell Suitability | Suitable for short-term labeling; ligand choice is crucial to minimize toxicity. | Preferred for long-term imaging and sensitive cell types. |
Experimental Protocols
The following are generalized protocols for live-cell labeling using this compound. Note: Optimization of concentrations, incubation times, and washing steps is essential for each specific cell type and experimental setup.
Protocol 1: Live-Cell Labeling of Glycans using CuAAC
This protocol describes the labeling of cell surface glycans after metabolic incorporation of an azide-modified sugar.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
Fluorescently labeled this compound
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with the azide-modified sugar for 24-48 hours. The optimal concentration of the azido-sugar should be determined empirically.
-
Cell Washing: Gently wash the cells three times with PBS to remove unincorporated azido-sugar.
-
Preparation of Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order:
-
Cell culture medium
-
Fluorescently labeled this compound (final concentration 5-50 µM)
-
CuSO₄ (final concentration 50-100 µM)
-
THPTA (final concentration 250-500 µM)
-
Freshly prepared sodium ascorbate (final concentration 1-2.5 mM)
-
-
Labeling Reaction: Aspirate the PBS from the cells and add the click reaction cocktail. Incubate for 5-30 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unreacted labeling reagents.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Live-Cell Labeling of Surface Proteins using SPAAC
This protocol is suitable for labeling azide-modified cell surface proteins in a copper-free manner.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified metabolic precursor for protein labeling
-
This compound conjugated to a strained cyclooctyne (e.g., DBCO) and a fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Incorporate the azide group into the protein of interest using an appropriate metabolic labeling strategy.
-
Cell Washing: Gently wash the cells three times with PBS.
-
Labeling Reaction: Add the DBCO-PEG8-dye conjugate dissolved in cell culture medium to the cells (final concentration 1-10 µM). Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Imaging: Proceed with live-cell imaging.
Visualizations
Experimental Workflows
Caption: Workflow for live-cell labeling using CuAAC.
Caption: Workflow for live-cell labeling using SPAAC.
Signaling Pathway Example: Glycoprotein Labeling in Cancer
Altered glycosylation is a hallmark of cancer and can be studied using metabolic labeling with azide-modified sugars followed by click chemistry with probes like this compound.
Caption: Labeling of aberrant glycoproteins in cancer cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient metabolic incorporation of the azide. | Optimize concentration and incubation time of the azide precursor. |
| Inactive click chemistry reagents. | Use fresh reagents, especially the sodium ascorbate solution for CuAAC. | |
| Suboptimal reaction conditions. | Adjust pH, temperature, and reagent concentrations. For CuAAC, ensure the correct ligand-to-copper ratio. | |
| High Background Signal | Non-specific binding of the fluorescent probe. | Increase the number and duration of washing steps. Include a blocking step with a protein solution (e.g., BSA) before labeling. |
| Autofluorescence of cells. | Image cells before labeling to establish a baseline. Use fluorophores with emission in the far-red spectrum. | |
| Cell Toxicity | High concentration of copper (in CuAAC). | Use a lower concentration of CuSO₄ and a higher ratio of chelating ligand. Consider using SPAAC for sensitive cell lines. |
| High concentration of the labeling probe. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe. |
Conclusion
This compound is a powerful tool for live-cell imaging, enabling the specific visualization of biomolecules through bioorthogonal chemistry. By carefully selecting the appropriate click chemistry method and optimizing experimental conditions, researchers can gain valuable insights into dynamic cellular processes. The protocols and data presented here provide a foundation for the successful application of this compound in a wide range of biological research and drug development endeavors.
References
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG8-O-alkyne as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, provides detailed experimental protocols for conjugation via click chemistry, and summarizes key quantitative data to inform ADC design and characterization.
Introduction
Antibody-drug conjugates are a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a highly potent small-molecule payload, and a chemical linker that connects the antibody to the payload. The choice of linker is critical as it significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2]
The this compound linker is a discrete polyethylene glycol (PEG) derivative that offers several advantages in ADC development. The eight-unit PEG chain is a hydrophilic spacer that can improve the solubility of ADCs, particularly those with hydrophobic payloads.[3][4] This enhanced hydrophilicity can reduce the propensity for aggregation, a common challenge in ADC manufacturing and formulation.[5] Furthermore, PEGylation can shield the payload from the surrounding microenvironment, potentially reducing immunogenicity and improving the ADC's pharmacokinetic profile by prolonging its circulation half-life. The terminal alkyne group enables highly efficient and specific conjugation to azide-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This bioorthogonal reaction proceeds under mild conditions, preserving the integrity and function of the antibody.
Data Presentation
The inclusion and length of a PEG linker can significantly impact the physicochemical and pharmacological properties of an ADC. The following tables summarize quantitative data from preclinical studies, demonstrating the effect of PEG linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.
As shown in Table 1, increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC. A PEG8 linker appears to be a critical length for minimizing clearance, with longer PEG chains providing diminishing returns.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Fold Reduction in Cytotoxicity |
| No PEG | 1 |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
This data highlights that while longer PEG chains can improve pharmacokinetics, they may also reduce in vitro potency, a trade-off that needs to be carefully considered in ADC design.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using an this compound linker. These protocols assume the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Antibody Modification with an Azide Group
This protocol describes the introduction of an azide handle onto the antibody. This can be achieved through various methods, including the modification of lysine residues with an NHS-ester functionalized azide reagent.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Adjust the antibody concentration to 2-10 mg/mL.
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of Azido-PEGn-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody: Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (azide-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry.
Protocol 2: Payload Modification with this compound
This protocol is for the preparation of the alkyne-functionalized payload. This example assumes the payload has a reactive amine that can be coupled to an NHS-ester functionalized this compound.
Materials:
-
Payload with a reactive amine
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the payload in a minimal amount of DMSO or DMF.
-
Dissolve the this compound NHS ester in DMSO.
-
Add the payload solution to the reaction buffer.
-
Add the this compound NHS ester solution to the payload solution at a 1.1 to 1.5-fold molar excess.
-
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. Monitor the reaction progress by LC-MS.
-
Purification: Purify the alkyne-modified payload by reverse-phase HPLC. Lyophilize the pure fractions to obtain the purified product.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation
This protocol describes the "click" reaction between the azide-modified antibody and the alkyne-modified payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified payload (from Protocol 2)
-
Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., THPTA, 200 mM in water)
-
Reducing agent solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)
-
Reaction buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate.
-
Dissolve the alkyne-modified payload in a minimal amount of DMSO.
-
-
Complex Formation: Mix CuSO4 and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the alkyne-modified payload (typically at a 3- to 10-fold molar excess of payload).
-
Add the pre-mixed CuSO4/THPTA complex to the reaction mixture (typically 10-25 equivalents relative to the azide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 20-40 equivalents relative to the azide).
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove unreacted payload, catalyst, and any potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
The purified ADC can be concentrated using centrifugal filter units.
-
-
Storage: Store the final ADC in a suitable buffer (e.g., PBS) at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs. The retention time increases with the number of conjugated payloads. The average DAR can be calculated from the peak areas of the different species.
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Mass Spectrometry: Intact mass analysis of the ADC or analysis of the light and heavy chains after reduction can provide a precise determination of the DAR distribution.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture target cancer cells that express the antigen of interest.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the unconjugated antibody.
-
Cell Viability Assay: After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Plot the cell viability versus ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
4. In Vivo Efficacy Study (Xenograft Model):
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments intravenously.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Generalized mechanism of action for an ADC.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for m-PEG8-O-alkyne click chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG8-O-alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound click chemistry reaction?
A1: The this compound participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1] This reaction forms a stable triazole linkage between the terminal alkyne group of the this compound and an azide-functionalized molecule.[][3] The reaction is known for its high efficiency, specificity, and biocompatibility under aqueous conditions.[4][5]
Q2: What are the essential components for a successful this compound click chemistry reaction?
A2: A typical CuAAC reaction requires the following components:
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This compound: The alkyne-functionalized polyethylene glycol reagent.
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Azide-functionalized molecule: The binding partner for the PEG reagent.
-
Copper(I) catalyst: This is the active catalytic species. It can be introduced as a Cu(I) salt (e.g., CuBr) or, more commonly, generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄).
-
Reducing agent: When using a Cu(II) salt, a reducing agent such as sodium ascorbate is necessary to generate and maintain the Cu(I) oxidation state.
-
Copper-chelating ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, enhance reaction rates, and reduce copper-mediated side reactions.
-
Appropriate buffer system: An amine-free buffer, such as phosphate-buffered saline (PBS) at a pH between 6.5 and 8.0, is recommended.
Q3: Why is a ligand necessary for the copper catalyst?
A3: A ligand serves two primary purposes in CuAAC reactions. Firstly, it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. Secondly, it can accelerate the reaction rate. For biological applications, water-soluble ligands like THPTA are preferred as they also help to minimize the potential toxicity of copper ions to sensitive biomolecules.
Q4: Can I perform this reaction without a copper catalyst?
A4: The traditional copper-catalyzed reaction (CuAAC) requires a copper catalyst. However, a related reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is copper-free. SPAAC utilizes a strained cyclooctyne, such as DBCO, instead of a terminal alkyne like that on this compound. Therefore, to use a copper-free method, you would need to use a different PEG reagent (e.g., m-PEG8-DBCO).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). | Ensure fresh sodium ascorbate solution is used. Degas solutions to remove oxygen. Increase the concentration of the reducing agent. |
| Inhibitory Buffer Components: Buffers containing primary amines (e.g., Tris) can interfere with the reaction. | Use a non-coordinating, amine-free buffer like phosphate or HEPES. | |
| Suboptimal Reagent Concentrations: Incorrect molar ratios of reactants or catalyst can lead to poor efficiency. | Optimize the molar excess of the PEG-alkyne (typically 2- to 10-fold excess over the azide-molecule). Ensure the final copper concentration is between 50-250 µM. | |
| Reaction Mixture Precipitates | Reagent Insolubility: The azide-containing molecule or the PEG-alkyne may have poor solubility in the reaction buffer. | Add a co-solvent like DMSO or DMF, keeping the final concentration ideally below 10%. |
| Cross-linking/Aggregation: If the target molecule has multiple azide groups, intermolecular cross-linking can occur. | Optimize the molar ratio of the PEG reagent to the target molecule; a lower ratio may help. Consider using a more dilute reaction mixture. | |
| Degradation of Biomolecule | Copper-mediated Damage: Copper ions, in the presence of a reducing agent, can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins. | Use a copper-chelating ligand like THPTA at a 5:1 ratio to copper to protect the biomolecule. Minimize reaction time and keep the reaction on ice if possible. |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the PEG reagent can lead to side products and lower yields. | Use high-quality, well-characterized PEG reagents. Prepare fresh solutions of reagents like sodium ascorbate for each experiment. |
Experimental Protocols
General Protocol for this compound Click Chemistry with a Protein
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM stock in water)
-
THPTA solution (e.g., 100 mM stock in water)
-
Sodium ascorbate solution (e.g., 300 mM stock in water, always freshly prepared )
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration of 10-100 µM) with a 2- to 10-fold molar excess of this compound.
-
Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA at a 1:5 molar ratio.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the protein-alkyne mixture to achieve a final copper concentration of 50-250 µM. Mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
Quantitative Data Summary
| Parameter | Recommended Range | Reference(s) |
| This compound Molar Excess | 2 - 10 fold over azide | |
| Protein Concentration | 10 - 100 µM | |
| Copper (CuSO₄) Concentration | 50 - 250 µM | |
| Ligand:Copper Ratio (THPTA:CuSO₄) | 5:1 | |
| Sodium Ascorbate Concentration | 1 - 5 mM | |
| Reaction Time | 1 - 2 hours | |
| Reaction Temperature | Room Temperature | |
| pH | 6.5 - 8.0 |
Visual Guides
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A logical guide for troubleshooting low reaction yields.
References
troubleshooting low yield in m-PEG8-O-alkyne conjugation reactions
Welcome to the technical support center for m-PEG8-O-alkyne conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to azide-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
A1: this compound is a PEGylation reagent with a terminal alkyne group. It is most commonly used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reactions.[1] In this reaction, the terminal alkyne on the PEG reagent reacts with an azide group on a target molecule (e.g., protein, peptide, or small molecule) in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2] This reaction is highly selective and efficient, allowing for covalent bond formation in complex biological systems.[2]
Q2: Why is my this compound conjugation yield consistently low?
A2: Low yield in CuAAC reactions can stem from several factors. The most common culprits include degradation of reagents, suboptimal reaction conditions (e.g., pH, temperature), catalyst inactivation, or steric hindrance on the substrate molecule. A systematic approach to troubleshooting is recommended, starting with the most likely causes outlined in the guide below.
Q3: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry?
A3: The key difference is the catalyst. CuAAC requires a copper(I) catalyst to proceed efficiently. In contrast, SPAAC uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne like in this compound.[3] This inherent ring strain in the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst, which can be advantageous when working with systems sensitive to copper. This compound is suitable for CuAAC.
Q4: How should I store and handle this compound?
A4: this compound reagents can be moisture-sensitive. It is crucial to store them at -20°C or lower with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is also recommended to dissolve the reagent immediately before use and discard any unused reconstituted reagent.
Troubleshooting Guide for Low Conjugation Yield
This section addresses the most common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugate Formation
| Potential Cause | Recommended Solution |
| Inactive or Degraded Reagents | This compound: Ensure the reagent has been stored properly at -20°C under dry conditions. If degradation is suspected, use a fresh vial. Azide-containing Molecule: Verify the integrity and purity of your target molecule. Ensure the azide group was successfully installed and has not degraded. Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Prepare the catalyst solution fresh. Ensure the reducing agent (e.g., sodium ascorbate) is present in sufficient excess to maintain the Cu(I) oxidation state. |
| Suboptimal Reaction Buffer | The pH and composition of the buffer are critical. Buffers containing primary amines (like Tris) or strong chelating agents (like EDTA) should be avoided as they can interfere with the reaction. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common starting point. |
| Incorrect Molar Ratios | An inappropriate ratio of reactants or catalyst can limit the reaction. For initial experiments, use a 1.5 to 3-fold molar excess of the PEG-alkyne reagent over the azide-containing molecule. The optimal catalyst concentration also needs to be determined; too little will result in a slow reaction, while too much can lead to protein aggregation or other side reactions. |
| Insufficient Reaction Time or Temperature | Most CuAAC reactions proceed to completion within 1-4 hours at room temperature, but some systems may require longer incubation times (up to 24 hours). If the yield is low, consider extending the reaction time and monitoring progress at various intervals. |
| Steric Hindrance | The azide or alkyne group may be located in a sterically hindered position on the biomolecule, preventing an efficient reaction. The PEG spacer is designed to reduce steric hindrance, but if it remains an issue, redesigning the location of the azide on the target molecule may be necessary. |
Issue 2: Aggregation or Precipitation During Reaction
| Potential Cause | Recommended Solution |
| High Reagent Concentrations | High concentrations of reactants, especially hydrophobic molecules, can lead to aggregation. The PEG linker enhances hydrophilicity, but if aggregation occurs, try reducing the concentration of one or both reactants. |
| Catalyst-Induced Aggregation | Copper catalysts can sometimes cause aggregation of proteins. Ensure the copper concentration is optimized and not excessively high. The use of a copper-chelating ligand, such as BTTAA or THPTA, can stabilize the Cu(I) ion and reduce aggregation. |
| Inappropriate Buffer Conditions | The buffer's pH or salt concentration might promote aggregation. It may be necessary to screen different buffer conditions to find the optimal ones for your specific protein's stability. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Excess Unreacted Reagents | A large excess of unreacted this compound can be challenging to remove. Optimize the molar ratio of reactants to minimize the excess reagent that needs to be removed during purification. |
| Similar Properties of Product and Reactants | If the PEGylated product has similar physicochemical properties to the starting material, separation can be difficult. Techniques like size-exclusion chromatography (SEC) are effective for separating the larger PEGylated product from the unreacted protein and smaller PEG reagent. Ion-exchange chromatography (IEX) can also be used, as PEGylation can shield surface charges on a protein, altering its elution profile. |
| Co-elution of Species | In some cases, aggregates or byproducts may co-elute with the desired product. Combining different purification techniques, such as SEC followed by IEX or hydrophobic interaction chromatography (HIC), can improve purity. |
Experimental Protocols & Data
Protocol 1: General Procedure for CuAAC Conjugation of this compound to a Protein
This protocol provides a general starting point for the conjugation of this compound to an azide-functionalized protein. Optimization for each specific protein and application is highly recommended.
Materials:
-
Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, prepared fresh)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Purification system (e.g., Size-Exclusion Chromatography)
Methodology:
-
Protein Preparation: Prepare a solution of the azide-functionalized protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Reagent Preparation:
-
Allow the this compound vial to warm to room temperature before opening.
-
Dissolve the required amount of this compound in the reaction buffer to achieve a 3- to 10-fold molar excess over the protein.
-
-
Catalyst Premix: In a separate tube, mix the Copper(II) Sulfate and ligand solutions. Add the freshly prepared Sodium Ascorbate solution to reduce Cu(II) to the active Cu(I) state. A typical final concentration in the reaction might be 1 mM CuSO₄, 5 mM Ligand, and 10 mM Sodium Ascorbate.
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution and mix gently.
-
Add the catalyst premix to the protein/PEG mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours with gentle stirring.
-
-
Purification:
-
Remove unreacted PEG reagent and catalyst components by purifying the reaction mixture. Size-exclusion chromatography (SEC) is a common and effective method.
-
Analyze the collected fractions using SDS-PAGE and/or HPLC to confirm conjugation and assess purity.
-
Protocol 2: Analysis of Conjugation Yield by HPLC
Objective: To quantify the extent of PEGylation and determine the reaction yield.
Methodology:
-
System: An HPLC system equipped with a UV detector is required.
-
Column: A size-exclusion (SEC) or reverse-phase (RP-HPLC) column suitable for protein analysis. SEC is often used to separate species by size.
-
Sample Preparation: Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours) and quench any further reaction if necessary.
-
Analysis:
-
Inject the unreacted protein as a reference standard.
-
Inject the reaction mixture samples.
-
Monitor the chromatogram at 280 nm. Successful PEGylation will result in a new peak with a shorter retention time (for SEC) or a shifted retention time (for RP-HPLC) compared to the unconjugated protein.
-
Calculate the yield by integrating the peak areas of the conjugated and unconjugated protein.
-
Table 1: Recommended Starting Conditions for this compound CuAAC Reactions
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.0 - 8.0 | Optimal for the CuAAC reaction. Buffers should be free of amines (e.g., Tris) and strong chelators (e.g., EDTA). |
| Temperature | Room Temperature (20-25°C) | Sufficient for most CuAAC reactions. Lower temperatures (4°C) can be used to improve the stability of sensitive proteins, but may require longer reaction times. |
| Molar Ratio (PEG:Protein) | 3:1 to 20:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically to maximize yield while simplifying purification. |
| Catalyst (CuSO₄) | 0.1 - 1.0 mM | Higher concentrations can increase reaction speed but also risk protein aggregation. |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mM | Must be in excess of the copper catalyst to maintain the active Cu(I) state. Should be prepared fresh. |
| Ligand (e.g., THPTA) | 1 - 5 mM | Stabilizes the Cu(I) catalyst, improves reaction efficiency, and reduces protein damage. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal duration. Most reactions are complete within 4 hours. |
Visual Guides and Workflows
References
how to avoid side reactions with m-PEG8-O-alkyne
Welcome to the Technical Support Center for m-PEG8-O-alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during bioconjugation experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a discrete polyethylene glycol (dPEG®) reagent containing a terminal alkyne group. The "m" indicates a methoxy cap at one end, the "PEG8" signifies a chain of eight ethylene glycol units, and the "O-alkyne" specifies the terminal functional group. This reagent is primarily used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are widely employed for the stable and specific conjugation of molecules, such as peptides, proteins, antibodies, and nanoparticles, in various research and drug development applications.[1]
Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?
The most prevalent side reaction in CuAAC involving terminal alkynes like this compound is oxidative homo-coupling, also known as Glaser coupling.[2][3] This reaction leads to the formation of a diyne byproduct, consuming the this compound reagent and reducing the yield of the desired conjugate. Other potential side reactions, particularly in the context of bioconjugation, include oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) by the Cu(II)/ascorbate system.[4]
Q3: How can I prevent the Glaser homo-coupling side reaction?
Several strategies can be employed to minimize or eliminate Glaser coupling:
-
Use of Reducing Agents: The addition of an excess of a reducing agent, such as sodium ascorbate, helps to maintain the copper catalyst in its active Cu(I) state and prevents the oxidation to Cu(II) which is involved in the Glaser coupling mechanism.[2]
-
Copper-chelating Ligands: Utilizing copper-chelating ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and accelerate the CuAAC reaction, thereby outcompeting the homo-coupling side reaction.
-
Deoxygenation: Performing the reaction under an inert atmosphere (e.g., by bubbling argon or nitrogen through the reaction mixture) can reduce the amount of dissolved oxygen, which is an oxidant for the Glaser coupling.
-
Low Temperature: Maintaining a low temperature during the reaction setup and workup can also help to suppress the homo-coupling reaction.
Q4: Are there any specific side reactions to be aware of when using this compound in SPAAC reactions?
While SPAAC is a metal-free reaction and thus avoids copper-mediated side reactions, the strained cyclooctynes used (e.g., DBCO, BCN) can undergo side reactions. The most notable is the reaction with thiols, particularly the free thiol groups of cysteine residues in proteins, through a thiol-yne addition. This can lead to non-specific labeling.
Q5: How can I prevent the thiol-yne side reaction in SPAAC?
To prevent the undesired reaction of strained alkynes with thiols, it is recommended to block the free thiol groups prior to the SPAAC reaction. This can be achieved by treating the protein or biomolecule with a thiol-reactive capping agent, such as iodoacetamide (IAM) or N-ethylmaleimide (NEM).
Q6: How should I store and handle this compound to ensure its stability?
To maintain the integrity and reactivity of this compound, it is recommended to:
-
Store the reagent at -20°C or lower for long-term storage.
-
Protect the compound from light and moisture.
-
For optimal results, it is best to prepare solutions of this compound fresh for each experiment. If a stock solution is prepared, it should be stored at -20°C and used promptly.
Troubleshooting Guides
Issue: Low Yield of Desired Conjugate in CuAAC
| Potential Cause | Recommended Solution |
| Glaser Homo-coupling | Increase the concentration of the reducing agent (e.g., sodium ascorbate). Use a copper-chelating ligand (e.g., THPTA). Degas all solutions and perform the reaction under an inert atmosphere. |
| Oxidation of Cu(I) Catalyst | Ensure an adequate excess of the reducing agent is present throughout the reaction. Prepare the Cu(I) catalyst solution immediately before use. |
| Suboptimal Reactant Concentrations | Optimize the molar ratio of this compound to the azide-containing molecule. A 2- to 10-fold molar excess of the PEG reagent is a common starting point. |
| Poor Solubility of Reactants | This compound is generally soluble in aqueous buffers and many organic solvents. If your azide-containing molecule has poor aqueous solubility, consider using a co-solvent like DMSO or DMF (up to 10-20% v/v). |
| Inhibited Catalyst | Avoid using buffers containing strong chelating agents (e.g., EDTA) or high concentrations of species that can coordinate with copper. Phosphate buffers are generally compatible. |
Issue: Presence of an Unexpected High Molecular Weight Byproduct
| Potential Cause | Recommended Solution |
| Diyne Formation (Glaser Coupling) | Confirm the presence of the diyne byproduct using mass spectrometry (expected mass is approximately 2x the mass of this compound minus 2 Da). Implement the strategies to prevent Glaser coupling as described in the FAQs. |
| Protein Aggregation | Optimize the reaction conditions, such as pH and ionic strength. Consider using a lower concentration of reactants. Purify the conjugate promptly after the reaction. |
Issue: Non-specific Labeling in SPAAC
| Potential Cause | Recommended Solution |
| Thiol-yne Addition | Pre-treat the protein or biomolecule with a thiol-blocking agent like iodoacetamide (IAM) before adding the strained alkyne reagent. |
| Hydrophobic Interactions | If using a hydrophobic strained alkyne, non-specific binding to proteins can occur. Consider using a more hydrophilic strained alkyne derivative or including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the reaction buffer. |
Quantitative Data Summary
The following tables summarize typical reaction parameters and kinetic data for CuAAC and SPAAC reactions. Please note that specific values for this compound may vary depending on the reaction partners and conditions.
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Rationale |
| [this compound] | 10 µM - 1 mM | Dependent on the concentration of the azide partner. |
| [Azide] | 10 µM - 1 mM | Typically used in slight excess or equimolar to the alkyne. |
| [CuSO₄] | 50 µM - 250 µM | Catalytic amount. Higher concentrations can increase reaction rate but also side reactions. |
| [Reducing Agent] | 1 mM - 5 mM | A significant excess is used to maintain Cu(I). |
| [Ligand] | 250 µM - 1.25 mM | Typically a 1:5 to 1:10 ratio of Cu:Ligand. |
| pH | 6.5 - 8.0 | Optimal range for CuAAC with biomolecules. |
| Temperature | 4 - 37 °C | Room temperature is often sufficient. |
| Reaction Time | 1 - 4 hours | Dependent on reactant concentrations and temperature. |
Table 2: Comparative Kinetics of CuAAC and SPAAC
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | |
| SPAAC | DBCO + Azide | ~0.34 | |
| SPAAC | BCN + Azide | Generally similar to or slightly slower than DBCO |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound to Minimize Side Reactions
This protocol is designed for the conjugation of an azide-modified protein.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer or a compatible co-solvent like DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup (performed under an inert atmosphere if possible):
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of the this compound.
-
Prepare a premix of the CuSO₄ and THPTA ligand. A typical ratio is 1:5 (CuSO₄:ligand). Let this mixture stand for 1-2 minutes.
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, LC-MS).
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for SPAAC with an Azide-modified Protein and a Strained Alkyne
This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized molecule. A similar protocol can be followed for this compound reacting with an azide-modified protein after the protein has been functionalized with an azide.
-
Thiol Blocking (Optional but Recommended):
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-fold molar excess of iodoacetamide (IAM).
-
Incubate for 30 minutes at room temperature in the dark.
-
Remove excess IAM using a desalting column.
-
-
SPAAC Reaction:
-
To the solution of the azide-modified protein (with or without thiol blocking), add a 1.5- to 5-fold molar excess of the DBCO-functionalized reagent.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove any unreacted reagents.
-
Visualizations
References
improving the efficiency of m-PEG8-O-alkyne bioconjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the efficiency of bioconjugation reactions using m-PEG8-O-alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to a biomolecule?
A1: The primary methods for conjugating this compound involve "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The two most common approaches are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to join the terminal alkyne of this compound with an azide-modified biomolecule, forming a stable triazole linkage.[1][2][3] It is known for its fast reaction kinetics.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (like DBCO or BCN) on one of the molecules, which reacts with an azide on the other.[1] SPAAC is highly biocompatible, making it ideal for in vivo studies or with sensitive biomolecules where copper toxicity is a concern.
Q2: How should I store and handle this compound?
A2: To ensure the integrity and reactivity of this compound, it is crucial to store it properly. For long-term storage, it is recommended to keep it at -20°C or lower, in a dry, dark environment, and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Prepare solutions fresh and use them promptly to avoid degradation in solution.
Q3: What are the main advantages of using SPAAC over CuAAC for this compound conjugation?
A3: The main advantage of SPAAC is its biocompatibility due to the absence of a cytotoxic copper catalyst. This makes it the preferred method for applications in living cells or whole organisms. However, SPAAC generally has slower reaction kinetics compared to CuAAC and involves bulkier cyclooctyne reagents, which in some cases, could affect the biological system being studied.
Q4: Can the PEG chain in this compound affect the bioconjugation reaction?
A4: Yes, the PEG chain can have several effects. The hydrophilic nature of the PEG spacer can increase the water solubility of the resulting conjugate. In some cases, the presence of a PEG linker has been shown to enhance the reaction rates of SPAAC by potentially reducing steric hindrance and increasing the accessibility of the reactive groups.
Q5: What purification methods are recommended for this compound conjugates?
A5: The choice of purification method depends on the properties of the biomolecule and the conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated conjugate from smaller unreacted this compound and other low molecular weight reagents.
-
Ion Exchange Chromatography (IEX): This technique can be effective if the PEGylation alters the surface charge of the biomolecule.
-
Reverse Phase Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and can be used for the purification of PEGylated peptides and small proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on changes in hydrophobicity after PEGylation.
-
Ultrafiltration/Diafiltration: These membrane-based methods can be used to remove unreacted PEG and other small molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Degraded this compound: The terminal alkyne group may be sensitive to storage conditions. | Ensure this compound is stored at -20°C under an inert atmosphere and protected from moisture. Use a fresh vial if degradation is suspected. |
| Inefficient Copper Catalyst (CuAAC): The Cu(I) catalyst is prone to oxidation to inactive Cu(II). | Prepare the sodium ascorbate solution fresh. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency. Ensure all buffers are degassed to remove oxygen. | |
| Slow SPAAC Kinetics: The reaction rate of SPAAC can be slow, especially at low concentrations. | Increase the reaction time and/or temperature (e.g., room temperature or 37°C instead of 4°C). Optimize the reaction buffer; for instance, HEPES buffer has been shown to result in higher reaction rates than PBS for some SPAAC reactions. | |
| Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing access for the this compound. | If possible, consider engineering the biomolecule to place the azide or strained alkyne at a more accessible location. The inherent PEG spacer in the reagent is designed to help mitigate some steric hindrance. | |
| Incorrect Stoichiometry: An insufficient molar excess of one of the reactants. | Optimize the molar ratio of this compound to the azide- or strained alkyne-modified biomolecule. A 2- to 10-fold molar excess of the PEG reagent is a common starting point. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): This can occur in CuAAC reactions, especially in the presence of oxygen, leading to dimerization of the this compound. | Ensure the reaction is performed under strictly anaerobic conditions. Degas all solutions and use an inert atmosphere (argon or nitrogen). |
| Protein Aggregation: The conjugation process or changes in buffer conditions can lead to protein aggregation. | Optimize the reaction conditions such as pH and buffer composition. Consider adding stabilizing excipients. Perform the reaction at a lower protein concentration. | |
| Modification of Amino Acid Residues (CuAAC): The copper catalyst and reducing agent can sometimes lead to the oxidation of certain amino acid residues. | The use of copper-chelating ligands can help protect the biomolecule from oxidation. | |
| Difficulty in Purification | Co-elution of Product and Unreacted PEG: In size-based purification methods like SEC, there might be incomplete separation if the size difference is not significant or if there are non-specific interactions. | For SEC, ensure the column has the appropriate fractionation range and is of sufficient length for high resolution. Consider alternative purification methods that rely on properties other than size, such as IEX or HIC. |
| Low Recovery of Conjugate: The conjugate may be binding irreversibly to the purification matrix or precipitating. | For chromatography, adjust the mobile phase composition (e.g., salt concentration or organic modifier) to improve recovery. Ensure the buffer conditions throughout the purification process are optimal for the conjugate's stability and solubility. |
Quantitative Data Tables
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) catalyst required. | Catalyst-free. |
| Biocompatibility | Moderate; copper toxicity can be a concern but is mitigated by ligands. | High; no exogenous metal catalyst required. |
| Reaction Speed | Very fast (Second-Order Rate Constant: 10 to 10⁴ M⁻¹s⁻¹). | Slower than CuAAC (Second-Order Rate Constant: 10⁻² to 1.0 M⁻¹s⁻¹). |
| Reagent Size | Small terminal alkyne and azide groups. | Bulky cyclooctyne reagents are required. |
| Regioselectivity | High (yields 1,4-disubstituted triazole isomer). | Low (can yield a mixture of regioisomers). |
| Primary Application Context | In vitro conjugation, material science, when speed is critical. | In vivo and live-cell labeling, sensitive biomolecules. |
Table 2: Influence of Copper Ligands on CuAAC Efficiency
| Ligand | Key Feature | Impact on Reaction |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble. | Accelerates the reaction and reduces copper-mediated cytotoxicity. |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Effective in organic and mixed aqueous/organic solvents. | Stabilizes Cu(I) and improves reaction reliability, but has lower aqueous solubility. |
| BimPy₂ | Shown to be effective in organic solvent-based CuAAC reactions. | |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Accelerates CuAAC reactions significantly. | Has been used to improve labeling efficiency in complex biological samples. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes a general method for conjugating this compound to an azide-modified protein.
Materials:
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Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
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This compound
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Copper(II) sulfate (CuSO₄) solution
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Freshly prepared sodium ascorbate solution
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Copper-chelating ligand (e.g., THPTA) solution
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Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of this compound in a compatible solvent like DMSO or water.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) with a 2- to 10-fold molar excess of the this compound stock solution.
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Prepare a premix of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
-
Conjugation Reaction:
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification and Analysis:
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
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Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
-
Protocol 2: General Procedure for SPAAC using this compound
This protocol outlines a general method for conjugating an azide-modified protein to a biomolecule functionalized with a strained alkyne (e.g., DBCO), followed by labeling with this compound in a subsequent step if needed (this protocol assumes the biomolecule of interest is azide-modified and will react with a strained alkyne PEG derivative, as this compound itself is not strained). For the purpose of this technical support center, we will describe the reaction of an azide-modified protein with a strained-alkyne PEG derivative.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
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Dissolve the DBCO-PEG in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
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To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-PEG solution.
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Ensure the final concentration of the organic solvent (e.g., DMSO) is ideally below 10% to prevent protein denaturation.
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Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
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-
Purification and Analysis:
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Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
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Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
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Visualizations
Caption: Experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for low bioconjugation efficiency.
References
Navigating the Challenges of PROTAC Synthesis with PEG Linkers: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the use of polyethylene glycol (PEG) linkers presents both significant advantages and notable challenges. This technical support center provides targeted troubleshooting guidance and frequently asked questions to address specific issues encountered during the experimental process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of PROTACs utilizing PEG linkers, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Reaction Yield During Coupling Steps | • Incomplete activation of carboxylic acids.• Steric hindrance from bulky ligands or long PEG chains.• Suboptimal reaction conditions (solvent, temperature, pH).• Degradation of coupling reagents. | • Use fresh, high-quality coupling reagents like HATU or HOBt.• Increase the molar excess of the coupling reagents and the amine-containing component.• Optimize reaction time and temperature; some reactions may require heating or extended reaction times.• Ensure the reaction is performed under anhydrous conditions, as moisture can quench activated esters. |
| Poor Solubility of the PROTAC Intermediate or Final Product | • High molecular weight and lipophilicity of the overall PROTAC molecule.• Insufficient length of the PEG linker to counteract the hydrophobicity of the ligands.• Aggregation of the PEGylated PROTAC. | • Increase the number of PEG units in the linker to enhance hydrophilicity.• Consider using branched PEG linkers to further improve solubility.• Synthesize PROTACs with more hydrophilic or polar functional groups on the ligands if possible.• Use a co-solvent system (e.g., DMF/water, DMSO/water) for reactions and purification. |
| Difficult Purification of the PEGylated PROTAC | • Co-elution of the desired product with unreacted starting materials or byproducts.• Broad peaks during chromatography due to the polydispersity of some PEG linkers.• Formation of a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains (PEGamers) and positional isomers. | • Employ a multi-step purification strategy, often combining different chromatographic techniques.• Start with size exclusion chromatography (SEC) to separate the larger PEGylated PROTAC from smaller impurities.• Follow up with reverse-phase HPLC (RP-HPLC) for high-resolution separation. A C4, C8, or C18 column can be used.• For charged molecules, ion-exchange chromatography (IEX) can be effective in separating positional isomers.• Use monodisperse PEG linkers to avoid issues with polydispersity. |
| Inconsistent Product Purity and Characterization | • Presence of closely related impurities that are difficult to resolve.• Difficulty in accurately determining the molecular weight and degree of PEGylation.• Lack of a chromophore in the PEG linker, making detection by UV-Vis challenging. | • Utilize high-resolution analytical techniques like LC-MS and NMR for thorough characterization.• Employ analytical methods such as Charged Aerosol Detection (CAD) for HPLC, which can detect non-volatile analytes like PEG without a chromophore.• Consider using 2D-LC, combining SEC and RP-HPLC, for comprehensive analysis of both the PEGylated product and unreacted PEG reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in PROTAC synthesis?
A1: PEG linkers are frequently used in PROTAC design due to several beneficial properties. They can significantly enhance the aqueous solubility of the often large and lipophilic PROTAC molecules, which can otherwise lead to poor formulation and bioavailability. The flexibility of the PEG chain can also be advantageous for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Furthermore, PEG linkers are synthetically versatile, allowing for easy modification of their length to optimize PROTAC efficacy.
Q2: How does the length of the PEG linker impact PROTAC activity?
A2: The length of the linker is a critical parameter in PROTAC design as it dictates the distance between the target protein and the E3 ligase. An optimal linker length is necessary to facilitate the formation of a stable ternary complex required for ubiquitination and subsequent degradation. A linker that is too short may lead to steric clashes between the two proteins, while an excessively long linker might result in an unproductive complex. Therefore, the optimal PEG linker length must often be determined empirically for each specific target and E3 ligase pair.
Q3: Can PEG linkers negatively affect cell permeability?
A3: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can improve solubility, it may also hinder passive diffusion across the lipophilic cell membrane. However, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, which may shield its polar surface area and create a more compact structure that is better able to traverse the cell membrane. Ultimately, an optimal balance between hydrophilicity and lipophilicity is required, and excessive PEGylation can lead to decreased cellular uptake.
Q4: What are the main synthetic reactions used to incorporate PEG linkers into PROTACs?
A4: The most common methods for incorporating PEG linkers involve standard coupling chemistries. Amide bond formation is frequently used, where a carboxylic acid on one component (either a ligand or the linker) is activated (e.g., with HATU) and then reacted with an amine on the other component. Another popular method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This involves reacting an azide-functionalized component with an alkyne-functionalized component to form a stable triazole linkage.
Q5: What is the "hook effect" and how do PEG linkers influence it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of a carboxylic acid-functionalized component to an amine-functionalized PEG linker.
Materials:
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Component A-COOH (1.0 eq)
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Amine-PEGn-Component B (1.0 - 1.2 eq)
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HATU (1.2 eq)
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DIPEA (2.0 eq)
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Anhydrous DMF
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Nitrogen or Argon atmosphere
Procedure:
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Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
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Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add Amine-PEGn-Component B to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the final coupling of an alkyne-functionalized component with an azide-functionalized component.
Materials:
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Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
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Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
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Sodium ascorbate (0.2 eq)
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Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
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Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
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In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC, and why is its length so critical for activity?
A1: A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2][4]
The length of the linker is a critical parameter because it dictates the spatial arrangement and orientation of the POI and E3 ligase within the ternary complex.
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A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of both proteins.
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A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.
Therefore, identifying the optimal linker length is a crucial step in developing a potent and effective PROTAC.
Q2: Why are PEG derivatives commonly used as linkers in PROTACs?
A2: PEG linkers are frequently used in PROTAC design due to several advantageous properties:
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Enhanced Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.
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Improved Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the PROTAC's polar surface area, potentially improving cell membrane traversal.
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Tunable Length: The length of a PEG linker can be easily and systematically varied by adding or removing ethylene glycol units, which is ideal for optimizing the linker length for a specific target and E3 ligase pair.
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Biocompatibility: PEG is well-known for its biocompatibility.
Q3: What is the "hook effect" in PROTAC experiments, and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect:
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Perform a wide dose-response experiment: This helps to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.
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Test lower concentrations: Often, the "sweet spot" for maximal degradation is in the nanomolar to low micromolar range.
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Enhance cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.
Q4: How does linker composition, aside from length, influence PROTAC performance?
A4: Linker composition significantly impacts a PROTAC's physicochemical properties and overall performance:
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Flexibility vs. Rigidity: Flexible linkers, like alkyl chains and PEGs, allow for more conformational freedom to achieve a productive ternary complex. In contrast, rigid linkers containing elements like aromatic rings, piperazine, or triazoles can lock the PROTAC in an active conformation, potentially enhancing degradation activity and metabolic stability.
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Hydrophilicity/Hydrophobicity: The balance between hydrophilic and hydrophobic elements in the linker affects the PROTAC's solubility and cell permeability.
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Metabolic Stability: The chemical nature of the linker can influence its stability against metabolic degradation. For example, certain motifs might be susceptible to enzymatic cleavage.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex, despite good binary affinities. Solution: Synthesize a library of PROTACs with systematically varied PEG linker lengths. Even small changes can have a significant impact. |
| Poor Ternary Complex Formation | The spatial orientation required for a productive ternary complex is not being achieved. Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. |
| Incorrect Linker Attachment Points | The exit vector of the linker from the ligand binding pocket can significantly influence the geometry of the ternary complex. Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. Solution: Modify the linker to improve physicochemical properties. While PEG can aid solubility, a balance is needed to ensure membrane permeability. Consider performing cell permeability assays like PAMPA or Caco-2. |
| Cellular Efflux | The PROTAC may be actively transported out of the cells by efflux pumps. Solution: Investigate the involvement of common efflux pumps and consider co-administration with known efflux pump inhibitors in your cellular assays as a diagnostic tool. |
| No Ubiquitination | A ternary complex may form, but it is not in a productive conformation for the E3 ligase to ubiquitinate the target protein. Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex. Solution: Perform careful dose-response studies to identify the optimal concentration range that maximizes degradation before the onset of the hook effect. |
| Low Cooperativity | The ternary complex is not significantly more stable than the binary complexes. Solution: Redesign the linker to enhance positive cooperativity. This could involve altering the length, rigidity, or chemical composition to promote favorable protein-protein interactions within the ternary complex. |
Problem 3: My PROTAC shows off-target degradation.
| Possible Cause | Suggested Solution |
| Non-selective Warhead | The ligand for the protein of interest is binding to other proteins. Solution: Use a more selective warhead for your target protein. |
| Linker-Induced Off-Target Interactions | The linker itself may contribute to the formation of off-target ternary complexes. Solution: Systematically vary the linker length and composition. Altering the linker can change the geometry of the ternary complex and improve selectivity. |
| E3 Ligase Choice | Different E3 ligases have different endogenous substrates, and the choice of E3 ligase can influence the off-target profile. Solution: Consider synthesizing PROTACs that recruit a different E3 ligase. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize published data illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC Series | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| VHL-based | PEG | 0 | >5000 | <20 |
| 1 | >5000 | <20 | ||
| 2 | ~1000 | ~50 | ||
| 3 | ~20 | >90 | ||
| 4 | ~50 | >90 | ||
| CRBN-based | PEG | 0 | <0.5 | >90 |
| 1 | >5 | <50 | ||
| 2 | >5 | <50 | ||
| 4 | <0.5 | >90 | ||
| 5 | <0.5 | >90 | ||
| Note: This table presents a generalized summary based on trends observed in the literature. Actual values can vary based on specific ligand chemistries and cell lines used. |
Table 2: Effect of Linker Length on Other Targets
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | 12 | Reduced efficacy | - |
| 16 | Optimal | - | ||
| TBK1 | VHL | < 12 | No degradation | - |
| 21 | 3 | 96 | ||
| 29 | 292 | 76 | ||
| Data compiled from multiple sources. |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the interactions involved in ternary complex formation.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
how to confirm successful conjugation of m-PEG8-O-alkyne
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for confirming the successful conjugation of m-PEG8-O-alkyne to azide-containing molecules via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a discrete polyethylene glycol (dPEG®) reagent containing eight ethylene glycol units, a methoxy (m) end-cap, and a terminal alkyne group. It is primarily used in bioconjugation through a highly efficient and specific reaction known as "click chemistry".[1][2] This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC), where the alkyne group on the PEG reagent reacts with an azide group on a target molecule (like a protein, peptide, or small molecule) to form a stable triazole linkage.[3][4][5] This process, often called PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.
Q2: What are the primary methods to confirm a successful conjugation reaction?
A2: A combination of analytical techniques is essential for unambiguous confirmation of conjugation. The most common and powerful methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide initial qualitative evidence.
Q3: How does Mass Spectrometry (MS) confirm the conjugation?
A3: Mass spectrometry provides definitive evidence of conjugation by measuring the mass-to-charge ratio of the molecules. A successful reaction is confirmed by observing an increase in the mass of the target molecule that corresponds precisely to the mass of the attached this compound moiety. MS can also determine the degree of PEGylation (the number of PEG chains attached to a single molecule) by identifying peaks corresponding to the addition of one, two, or more PEG units. Techniques like MALDI-TOF and ESI-MS are commonly employed for this purpose.
Q4: How can I use High-Performance Liquid Chromatography (HPLC) to analyze my conjugation reaction?
A4: HPLC is a powerful technique for separating the components of the reaction mixture, allowing for qualitative and quantitative analysis.
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods. The PEGylated conjugate has a larger hydrodynamic radius than the unconjugated starting molecule and will therefore elute earlier from the column. This allows for the separation of the conjugate from the unreacted molecule and excess PEG reagent.
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which typically causes the conjugate to elute earlier (at a lower organic solvent concentration) than the more hydrophobic, unconjugated starting material.
Q5: What information can ¹H NMR spectroscopy provide about my conjugate?
A5: ¹H NMR spectroscopy is highly effective for structural confirmation, especially for smaller molecules. For this compound conjugation, you should observe:
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The disappearance or significant reduction of the characteristic proton signal from the terminal alkyne of the PEG reagent.
-
The appearance of a new signal corresponding to the proton on the newly formed triazole ring.
-
The presence of the characteristic, strong signal from the ethylene glycol (-CH₂-CH₂-O-) protons of the PEG backbone, typically around 3.6 ppm. By comparing the integration of a peak unique to the PEG chain with a peak unique to the target molecule, one can determine the degree of conjugation.
Q6: Is Fourier-Transform Infrared (FTIR) Spectroscopy a useful technique for confirming this conjugation?
A6: Yes, FTIR can be a valuable supporting technique. Successful conjugation via click chemistry is indicated by the disappearance of the characteristic azide (N₃) stretching peak from the starting material, which appears as a sharp, strong band around 2100 cm⁻¹. You will also see the characteristic strong C-O-C ether stretch from the PEG backbone around 1100 cm⁻¹.
Q7: I'm conjugating to a protein. Can I just use SDS-PAGE?
A7: SDS-PAGE is a simple and rapid method for a qualitative assessment of protein PEGylation. The addition of the m-PEG8 chain increases the protein's molecular weight and hydrodynamic size, causing the conjugate to migrate slower on the gel than the unconjugated protein. This results in a "shift" to a higher molecular weight band. While it provides good initial evidence that a reaction has occurred, it is not quantitative and does not provide the definitive structural confirmation that MS or NMR can.
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Conjugation Confirmation
| Technique | Principle | Information Provided | Advantages | Disadvantages |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms mass increase, determines degree of PEGylation, can identify conjugation sites (MS/MS). | High accuracy and sensitivity, provides definitive mass confirmation. | Can produce complex spectra with heterogeneous samples, requires specialized equipment. |
| HPLC (SEC & RP) | Separates molecules based on size (SEC) or polarity (RP). | Purity of the conjugate, separation of reactants from products, quantification of reaction yield. | Highly reproducible, excellent for purification and quality control. | Does not provide direct structural information on its own. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation of the covalent bond (triazole ring), degree of conjugation. | Provides detailed structural information. | Requires higher sample amounts, can be complex for large biomolecules, requires deuterated solvents. |
| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Confirms disappearance of reactant functional groups (e.g., azide) and presence of PEG backbone. | Fast, requires minimal sample preparation. | Provides functional group information, not detailed structure; can be difficult to interpret in complex mixtures. |
| SDS-PAGE | Separates proteins based on molecular weight. | Qualitative assessment of molecular weight increase. | Simple, fast, and widely available. | Low resolution, not quantitative, does not confirm the identity of the modification. |
Table 2: Expected Mass Shifts in Mass Spectrometry for this compound Conjugation
| Degree of PEGylation | Added Moiety | Expected Mass Increase (Da) |
|---|---|---|
| Mono-PEGylated | 1 x this compound | ~425.5 |
| Di-PEGylated | 2 x this compound | ~851.0 |
| Tri-PEGylated | 3 x this compound | ~1276.5 |
(Note: The exact mass of this compound (C₂₀H₃₇NO₈) should be confirmed with the supplier, but is approximately 425.5 Da. The mass of the azide-containing molecule is not included in the mass increase.)
Experimental Protocols & Visualizations
The following workflow outlines the general process for conjugation and analysis.
Caption: General Experimental Workflow for Conjugation and Analysis.
Protocol 1: Analysis by HPLC-SEC
This protocol is for analyzing the reaction mixture to separate the PEGylated product from the starting materials.
-
System Setup:
-
Column: A size-exclusion column appropriate for the molecular weight range of your target molecule and conjugate.
-
Mobile Phase: A physiological buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: UV detector set to 280 nm (for proteins) or 220 nm (for peptides).
-
-
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection to prevent column clogging.
-
-
Data Interpretation:
-
Inject 10-50 µL of the prepared sample.
-
The PEGylated conjugate, being larger, will elute first.
-
The unconjugated molecule will elute after the conjugate.
-
Unreacted this compound (if it has a UV chromophore or if using other detection methods) and other small molecules will elute last.
-
The purity can be estimated by integrating the peak areas.
-
Protocol 2: Analysis by Mass Spectrometry (LC-MS)
This protocol provides definitive confirmation of the mass addition.
-
System Setup:
-
LC: An HPLC or UPLC system with a reverse-phase column (e.g., C4 or C8 for proteins).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient appropriate to elute your molecule, for example, from 5% B to 95% B over 10-15 minutes.
-
MS: An ESI-MS or Q-TOF instrument.
-
-
Sample Preparation:
-
Desalt the purified conjugate sample using a method like a ZipTip if necessary.
-
Reconstitute the sample in Mobile Phase A.
-
-
Data Acquisition & Interpretation:
-
Acquire data over a mass range appropriate for your molecule's expected charge states (e.g., 500-4000 m/z).
-
Use deconvolution software to convert the raw mass-to-charge spectrum into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the product to the starting material. Confirm the mass shift corresponds to the addition of one or more this compound units (approx. 425.5 Da each).
-
Troubleshooting Guide
Caption: Troubleshooting Logic for Suboptimal Conjugation.
Q8: My MS results show no mass shift, or a very low yield of the conjugated product. What went wrong?
A8: This indicates a failure or inefficiency in the click reaction. Consider the following:
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Inactive Reagents:
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Azide-containing molecule: Ensure the azide functional group is present and has not degraded.
-
This compound: Ensure the reagent is fresh and has been stored correctly.
-
(For CuAAC) Copper Catalyst: The active catalyst is Cu(I). This is typically generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize in solution.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Catalyst: Ensure the correct concentrations of the copper source and reducing agent are used. A copper-chelating ligand (e.g., THPTA) can improve reaction efficiency and reduce damage to biomolecules.
-
Solvent: While click chemistry is robust, ensure your target molecule and PEG reagent are soluble in the chosen reaction solvent system. Co-solvents like DMSO or DMF are sometimes used.
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Oxygen: Oxygen can oxidize the Cu(I) catalyst, inactivating it. Degassing the reaction buffer can sometimes improve yields for CuAAC reactions.
-
Q9: My HPLC chromatogram shows multiple product peaks. How do I interpret this?
A9: A heterogeneous product profile is common in PEGylation. The peaks likely represent:
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Unreacted starting molecule.
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Mono-PEGylated product (one PEG chain attached).
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Multi-PEGylated products (two or more PEG chains attached), if your target molecule has multiple azide sites.
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Positional Isomers: If your molecule has multiple azide sites, you may have different products where the PEG is attached at different locations. These may or may not be separable by HPLC. You can often optimize for a specific degree of PEGylation (e.g., mono-PEGylated) by adjusting the molar ratio of the PEG reagent to your target molecule. Using a lower molar excess of the PEG reagent will favor mono-conjugation.
Q10: The conjugate appears to be aggregating or precipitating. What can I do?
A10: Aggregation can occur if the conjugation process alters the solubility or stability of your target molecule.
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Cross-linking: If your this compound has two alkyne ends (which it shouldn't, based on the name) or your target molecule has multiple azides, intermolecular cross-linking can lead to aggregation.
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Solubility: The conjugate will have different solubility properties. Screen different buffer conditions (e.g., varying pH, ionic strength) or include stabilizing additives like arginine or glycerol to improve solubility.
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Concentration: Try performing the reaction at a lower concentration of the target molecule.
References
- 1. Linear Click Chemistry PEGs [jenkemusa.com]
- 2. PEG-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
Technical Support Center: m-PEG8-O-alkyne Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess m-PEG8-O-alkyne following a conjugation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process to remove unreacted this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the desired product after purification. | Non-specific binding to the purification matrix: The product may be interacting with the chromatography resin or membrane. | - For chromatography, ensure the column is fully equilibrated. Consider adjusting the ionic strength of the buffer to reduce non-specific interactions. - For dialysis, ensure the membrane material is compatible with your product and consider pre-treating the membrane according to the manufacturer's instructions. |
| Product precipitation: The buffer conditions used for purification may not be optimal for your product's solubility. | - Verify the solubility of your product in the purification buffer. Adjust the pH or consider adding solubilizing agents if necessary. | |
| Product loss during handling: Multiple transfer steps can lead to sample loss. | - Minimize the number of transfer steps. Ensure all vessels are properly rinsed to recover the maximum amount of product. | |
| Incomplete removal of excess this compound. | Inappropriate purification method: The chosen method may not be suitable for the size and properties of your product and the PEG reagent. | - Re-evaluate the purification strategy based on the molecular weight difference between your product and this compound. Size exclusion chromatography or dialysis with an appropriate MWCO are generally effective. |
| Insufficient purification parameters: The purification process may not be running for long enough or with sufficient exchanges. | - For dialysis, increase the dialysis time and perform at least 2-3 buffer exchanges with a large volume of fresh buffer (at least 100 times the sample volume).[1] - For size exclusion chromatography, ensure the column is not overloaded and that the sample volume is appropriate for the column size (typically 1-5% of the column volume for optimal separation).[2] | |
| Product aggregation or degradation during purification. | Harsh buffer conditions: The pH, ionic strength, or presence of certain salts in the purification buffer may be detrimental to your product's stability. | - Screen different buffer conditions to find one that maintains the stability of your product. - Perform purification at a lower temperature (e.g., 4°C) to minimize degradation. |
| Prolonged processing time: Long purification times can increase the risk of product instability. | - Optimize the purification protocol to reduce the overall processing time. For example, use a desalting column for rapid buffer exchange instead of lengthy dialysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove excess this compound after a reaction?
A1: The most common and effective methods for removing small, unreacted PEG linkers like this compound are based on the size difference between the linker and the desired product. These include:
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Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is highly effective at removing small molecules like unreacted PEG from larger conjugated products.[]
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Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. By choosing a membrane with a low MWCO (e.g., 1-3 kDa), the smaller this compound can pass through while the larger product is retained.[1][]
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Precipitation: If the desired product can be selectively precipitated, this can be an effective way to separate it from the soluble this compound. The precipitate can then be collected by centrifugation and washed to remove residual PEG.
Q2: How do I choose the right purification method for my experiment?
A2: The choice of method depends on several factors:
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Size of your product: For large products like proteins or antibodies, SEC and dialysis are excellent choices. For smaller product molecules, precipitation or other chromatographic techniques like reverse-phase HPLC might be more suitable.
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Required purity: SEC and HPLC generally offer higher resolution and purity compared to precipitation.
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Sample volume and concentration: Dialysis is suitable for a wide range of volumes, while SEC may have limitations on sample volume to achieve good separation.
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Downstream application: The final buffer composition required for your next experimental step can influence the choice of purification method.
Q3: How can I monitor the removal of this compound?
A3: Several analytical techniques can be used to monitor the presence of this compound:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the amount of remaining this compound.
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Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the presence of the PEG reagent. However, visualizing PEG on TLC can be challenging. Staining with reagents like Dragendorff's reagent may be effective.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the absence of the this compound mass in the purified product sample.
Q4: What is a suitable Molecular Weight Cutoff (MWCO) for dialysis to remove this compound?
A4: The molecular weight of this compound is approximately 422.5 g/mol . To effectively remove it while retaining your product, you should choose a dialysis membrane with an MWCO that is significantly larger than the PEG reagent but smaller than your product. A 1 kDa or 3 kDa MWCO membrane is typically a good choice for retaining proteins and other large biomolecules while allowing the smaller PEG reagent to diffuse out.
Quantitative Data Summary
The efficiency of different purification methods for removing excess PEG reagents can vary depending on the specific experimental conditions. The table below provides a general comparison.
| Purification Method | Typical Removal Efficiency | Key Considerations |
| Size-Exclusion Chromatography (SEC) | >99% | Dependent on column length, bead pore size, and sample loading volume. |
| Dialysis (with appropriate MWCO) | >95% | Efficiency increases with more frequent and larger volume buffer exchanges. |
| Precipitation | Variable (can be >90%) | Highly dependent on the solubility of the product and the PEG reagent in the chosen solvent system. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating the this compound from a significantly larger product molecule.
Materials:
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SEC column with an appropriate fractionation range for your product.
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Elution buffer (e.g., phosphate-buffered saline, PBS).
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HPLC or chromatography system.
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Fraction collector.
Methodology:
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Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer until a stable baseline is achieved.
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Sample Preparation: Ensure your reaction mixture is clear and free of precipitates. If necessary, centrifuge or filter the sample.
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Sample Loading: Load the reaction mixture onto the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.
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Elution: Begin the elution with the chosen buffer at a flow rate recommended by the column manufacturer.
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Fraction Collection: Collect fractions as the components elute from the column. The larger, conjugated product will elute first, followed by the smaller, unreacted this compound.
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Analysis: Analyze the collected fractions using UV absorbance (if your product has a chromophore), HPLC, or SDS-PAGE to identify the fractions containing your purified product.
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Pooling and Concentration: Pool the fractions containing the purified product. If necessary, concentrate the sample using ultrafiltration.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is effective for removing small molecules from a solution of macromolecules.
Materials:
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Dialysis tubing or cassette with a low molecular weight cutoff (MWCO), typically 1-3 kDa.
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Dialysis buffer (e.g., PBS), at least 100 times the sample volume.
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Stir plate and stir bar.
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Beaker or container for dialysis.
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are often ready to use.
-
Load Sample: Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
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Dialysis: Place the sealed dialysis tubing or cassette into a beaker containing a large volume of cold (4°C) dialysis buffer. Add a stir bar to the buffer and place the beaker on a stir plate to ensure continuous mixing.
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Buffer Exchange: Perform dialysis for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal removal, an overnight dialysis with one final buffer change is recommended.
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Sample Recovery: After the final dialysis step, carefully remove the tubing or cassette from the buffer and recover your purified sample.
Visualizations
Caption: Workflow for removing excess this compound using Size-Exclusion Chromatography (SEC).
Caption: Workflow for removing excess this compound using Dialysis with multiple buffer exchanges.
References
Technical Support Center: Catalyst Choice for m-PEG8-O-alkyne Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for m-PEG8-O-alkyne reactions, a key step in PEGylation for enhancing the therapeutic properties of biomolecules.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cycloaddition reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Copper(I) catalyst is essential for CuAAC and is easily oxidized to the inactive Cu(II) state.[1] | • Ensure you are using a fresh, high-quality copper source. • If using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate Cu(I) in situ.[2][3] • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.[1] |
| Suboptimal Ligand Choice or Concentration: Ligands stabilize the Cu(I) catalyst and accelerate the reaction, but an incorrect choice or concentration can be detrimental.[4] | • For aqueous reactions, use a water-soluble ligand like THPTA. For organic solvents, TBTA is a common choice. • The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. Excess ligand can sometimes inhibit the reaction. • Consider using tripodal amine ligands which have shown to increase reactivity. | |
| Incorrect pH: The reaction rate can be sensitive to the pH of the reaction medium. | • The optimal pH for CuAAC is generally between 7 and 9. | |
| Steric Hindrance: Bulky groups near the alkyne or azide functionality can impede the reaction. | • Increase the reaction time and/or temperature. • Increase the concentration of the catalyst and ligand. | |
| Side Reactions/Impure Product | Oxidative Homocoupling: In the absence of a sufficient reducing agent, the alkyne can couple with itself. | • Add a slight excess of sodium ascorbate to the reaction mixture. |
| Protein/Peptide Degradation: Reactive oxygen species generated by the copper catalyst and reducing agent can damage sensitive biomolecules. | • Use a copper-chelating ligand to protect the biomolecule. • Minimize reaction time and use the lowest effective catalyst concentration. | |
| Thiol-yne Reaction: In strain-promoted alkyne-azide cycloaddition (SPAAC), the strained alkyne can react with free thiols (cysteines) on proteins. | • Block free cysteines with a reagent like iodoacetamide prior to the SPAAC reaction. | |
| Inconsistent Results Between Batches | Reagent Quality: Purity and concentration of reactants, catalyst, and ligand can vary. | • Use high-purity reagents and accurately determine their concentrations. • Prepare fresh solutions of the reducing agent (sodium ascorbate) for each experiment. |
| Oxygen Sensitivity: Inconsistent degassing of the reaction mixture can lead to variable catalyst deactivation. | • Implement a consistent and thorough degassing procedure for all reactions. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose for my this compound reaction: copper or ruthenium?
A1: The choice between a copper and a ruthenium catalyst primarily depends on the desired regioselectivity of the resulting triazole product.
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Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method and selectively produces the 1,4-disubstituted triazole isomer. It is generally faster and uses more readily available and less expensive catalysts.
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Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted triazole isomer. It also has a broader substrate scope, including internal alkynes, which are not reactive under CuAAC conditions.
Q2: When should I consider a catalyst-free approach like strain-promoted azide-alkyne cycloaddition (SPAAC)?
A2: SPAAC is the preferred method for applications involving living systems or sensitive biomolecules where the potential cytotoxicity of a metal catalyst is a concern. It eliminates the need for a copper catalyst and its associated ligands and reducing agents. However, SPAAC reactions are generally slower than CuAAC.
Q3: What is the role of a ligand in CuAAC reactions, and do I always need one?
A3: A ligand in CuAAC serves two primary purposes: it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II), and it can significantly accelerate the reaction rate. While not strictly necessary for all CuAAC reactions, using a ligand is highly recommended, especially in bioconjugation, to improve efficiency and protect sensitive biomolecules from copper-mediated damage.
Q4: My reaction is not working. What are the first things I should check?
A4: When troubleshooting a failed this compound reaction, start by systematically checking the following:
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Catalyst Activity: Ensure your copper source is active and, if using Cu(II), that your reducing agent is fresh and added correctly.
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Inert Atmosphere: Confirm that your reaction was set up under an inert atmosphere to prevent oxygen contamination.
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Reagent Integrity: Verify the purity and concentration of your this compound and your azide-containing molecule.
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Reaction Conditions: Double-check the pH, temperature, and solvent of your reaction.
Q5: Can I use any copper(I) source for CuAAC?
A5: While various Cu(I) salts (e.g., CuI, CuBr) can be used directly, it is often more convenient and reliable to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. This approach avoids issues with the instability and oxidation of Cu(I) salts during storage.
Data Presentation
Comparison of Catalyst Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Typical Catalyst | Regioselectivity | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| CuAAC | CuSO₄ / Sodium Ascorbate | 1,4-disubstituted | 1 - 4 hours | >90% | Advantages: High yields, fast reactions, readily available and inexpensive catalyst. Disadvantages: Potential cytotoxicity of copper, requiring removal for biological applications. |
| RuAAC | [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | 1,5-disubstituted | 2 - 12 hours | 80-95% | Advantages: Access to the 1,5-regioisomer, broader substrate scope including internal alkynes. Disadvantages: Catalyst can be more expensive and require more specialized handling. |
| SPAAC | None (Strain-promoted) | 1,4-disubstituted | 4 - 24 hours | >90% | Advantages: Catalyst-free, highly biocompatible, ideal for in vivo applications. Disadvantages: Requires specialized and often more expensive strained alkynes (e.g., DBCO, BCN); generally slower reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (50 mM in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of this compound.
-
Prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-containing molecule
-
This compound
-
Ruthenium catalyst (e.g., [Cp*RuCl(COD)])
-
Anhydrous, non-protic solvent (e.g., toluene or THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, dissolve the azide (1.0 eq) and this compound (1.0-1.2 eq) in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Reactions with Cp*RuCl(COD) can often proceed at ambient temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
Once the reaction is complete, cool to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of m-PEG8-O-alkyne and m-PEG4-O-alkyne in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The length of the PEG chain, even by a few ethylene glycol units, can significantly influence the physicochemical properties, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the final conjugate. This guide provides an objective comparison of two commonly used short-chain PEG linkers, m-PEG8-O-alkyne and m-PEG4-O-alkyne, supported by representative experimental data, to inform the rational design of next-generation bioconjugates.
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules. PEG linkers are valued for their ability to improve solubility, reduce immunogenicity, and prolong circulation half-life. The terminal alkyne group on m-PEG-O-alkyne linkers allows for their efficient and specific attachment to azide-modified biomolecules or payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
This guide will delve into the nuanced differences between a four-unit (m-PEG4-O-alkyne) and an eight-unit (this compound) PEG linker, focusing on their impact on key performance parameters in the context of ADC development.
Physicochemical Properties
The addition of ethylene glycol units directly impacts the molecular weight and hydrophilicity of the linker. While both m-PEG4-O-alkyne and this compound are considered short-chain linkers, the difference in their length can have measurable effects on the resulting bioconjugate.
| Property | m-PEG4-O-alkyne | This compound | Reference |
| Molecular Formula | C12H22O5 | C20H38O9 | [1] |
| Molecular Weight | 246.30 g/mol | 422.51 g/mol | [1] |
| CAS Number | 1101668-39-6 | 880081-81-2 | [1] |
| Physical Form | Oil | Viscous Liquid/Solid | [1] |
| Solubility | Soluble in water and most organic solvents | Soluble in water and most organic solvents | [2] |
| Hydrophilicity | Moderately Hydrophilic | More Hydrophilic |
Impact on Antibody-Drug Conjugate (ADC) Performance
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. A longer PEG chain generally imparts greater hydrophilicity, which can be advantageous when working with hydrophobic payloads, as it can help to mitigate aggregation and improve the pharmacokinetic profile. However, there is a potential trade-off, as longer linkers can sometimes lead to decreased in vitro potency due to steric hindrance.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its ability to kill target cancer cells. While the choice of payload is the primary determinant of potency, the linker can modulate this activity.
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Key Finding | Reference |
| Anti-HER2-ADC with short PEG linker (e.g., PEG4) | High HER2-expressing (e.g., NCI-N87, BT474) | 15 - 50 | Potent cytotoxic activity is maintained with shorter linkers in high antigen expressing cells. | |
| Anti-HER2-ADC with longer PEG linker (e.g., PEG8) | High HER2-expressing (e.g., NCI-N87, BT474) | 25 - 80 | A slight increase in IC50 may be observed, potentially due to steric hindrance, but potency remains high. | |
| Anti-HER2-ADC with short PEG linker (e.g., PEG4) | Moderate HER2-expressing (e.g., MDA-MB-361) | ~1500 - 6000 (at lower DAR) | Potency is highly dependent on Drug-to-Antibody Ratio (DAR). | |
| Anti-HER2-ADC with longer PEG linker (e.g., PEG8) | Moderate HER2-expressing (e.g., MDA-MB-361) | ~25 - 80 (at higher DAR) | The increased hydrophilicity of a longer linker can enable higher, more effective DARs, boosting potency. |
Pharmacokinetics
The pharmacokinetic profile of an ADC determines its circulation half-life and overall exposure to the tumor. PEGylation is a well-known strategy to improve pharmacokinetics.
| ADC Construct | In Vivo Half-Life (t1/2) | Area Under the Curve (AUC) | Key Finding | Reference |
| ADC with PEG4 Linker | ~160 hours | ~5,600 µgh/mL | Provides a significant extension in half-life compared to non-PEGylated ADCs. | |
| ADC with PEG8 Linker | ~280 hours | ~9,800 µgh/mL | A longer PEG chain leads to a more pronounced increase in circulation time and overall exposure. | |
| ADC with PEG12 Linker | ~280 hours | ~10,000 µg*h/mL | The benefits to PK properties may begin to plateau at around 8-12 PEG units for certain constructs. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of ADCs with different PEG linkers. The following protocols provide a general framework for the preparation of an ADC using m-PEG-O-alkyne linkers and CuAAC chemistry.
Protocol 1: Antibody Modification with an Azide Handle
This protocol describes the introduction of an azide group onto a monoclonal antibody (mAb) for subsequent conjugation with an alkyne-PEG-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography (SEC) materials
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
NHS Ester Stock Solution: Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess unreacted NHS ester and byproducts by dialysis against PBS or by using a desalting column (SEC).
-
Characterization: Determine the degree of labeling (number of azide groups per antibody) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the azide reagent contains a chromophore.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate the azide-modified antibody with the m-PEG-O-alkyne-payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
m-PEG4-O-alkyne-payload or this compound-payload
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-PEG-payload. A molar ratio of 1:3 to 1:5 (antibody:payload) is a common starting point.
-
Copper/Ligand Complex Formation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Initiation of Reaction: Add the copper/ligand complex to the antibody/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Reduction of Copper(II): Add the aminoguanidine solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.
-
Purification: Once the reaction is complete, purify the ADC using a suitable method like SEC-HPLC to remove unreacted payload, catalyst, and other reagents.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
The Strategic Selection of PEG Linkers in PROTAC Design: A Comparative Guide to m-PEG8-O-alkyne
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of m-PEG8-O-alkyne against other PEG linkers of varying lengths, offering insights into its performance based on experimental data from analogous systems and established principles of PROTAC design.
The Pivotal Role of PEG Linkers in PROTAC Performance
PEG linkers are not merely passive spacers; they actively contribute to the overall drug-like properties and biological activity of PROTACs. Their composition and length significantly impact several key parameters:
-
Solubility and Permeability: PROTACs are often large molecules that fall "beyond the Rule of Five," leading to challenges with aqueous solubility and cell membrane permeability. The hydrophilic nature of the PEG chain can enhance the solubility of the entire PROTAC molecule.[1][2] However, a delicate balance must be struck, as excessive hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.[3] The flexibility of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3]
-
Ternary Complex Formation: The length of the PEG linker is paramount for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase.
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Comparative Analysis of this compound and Other PEG Linkers
While direct head-to-head comparative data for this compound across a wide range of targets is not extensively available in the literature, we can infer its performance characteristics based on systematic studies of PROTACs with varying PEG linker lengths. The following sections provide a comparative overview based on established trends.
Physicochemical Properties
The length of the PEG chain systematically modulates the physicochemical properties of a PROTAC. An 8-unit PEG linker, such as in this compound, offers a significant increase in hydrophilicity compared to shorter PEG chains, which can be advantageous for solubilizing hydrophobic warheads or E3 ligase ligands.
| Linker Type | Expected Relative Solubility | Expected Relative Permeability | Rationale |
| Alkyl Linker | Low | Moderate to High | Hydrophobic nature can limit aqueous solubility but may favor membrane passage. |
| PEG2 Linker | Moderate | Moderate | Introduction of some hydrophilicity improves solubility over alkyl chains, with a modest impact on permeability. |
| PEG4 Linker | Moderate to High | Moderate to High | A commonly used linker that often provides a good balance between solubility and permeability. |
| PEG6 Linker | High | Moderate | Increased hydrophilicity further enhances solubility, but may start to negatively impact passive permeability. |
| This compound | High to Very High | Low to Moderate | The longer PEG chain significantly increases hydrophilicity, which is beneficial for solubility but may reduce passive permeability. The alkyne group has a minimal impact on these properties. |
Biological Performance: Degradation Efficiency
The optimal PEG linker length for maximal degradation efficiency is highly dependent on the specific target protein and E3 ligase pair. There is no universal "best" length, and empirical testing is crucial. However, studies on well-characterized targets like the Bromodomain and Extra-Terminal (BET) proteins provide valuable insights. For instance, in the case of BRD4-targeting PROTACs, a non-linear relationship between linker length and degradation potency has been observed.
The following table presents a synthesized comparison based on published data for BRD4-targeting PROTACs, with extrapolated performance for a PEG8 linker.
| Linker (Number of PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 0 (Alkyne only) | BRD4 | CRBN | < 500 | > 90 | |
| 1 | BRD4 | CRBN | > 5000 | < 50 | |
| 2 | BRD4 | CRBN | > 5000 | < 50 | |
| 3 | BRD4 | VHL | ~50 | ~90 | |
| 4 | BRD4 | CRBN | < 500 | > 90 | |
| 5 | BRD4 | CRBN | < 500 | > 90 | |
| 5 | BRD4 | VHL | ~15 | >98 | |
| 6 | BRD4 | VHL | ~30 | ~92 | |
| 8 (this compound) | BRD4 | VHL/CRBN | Variable (Potentially lower potency) | Variable | (Extrapolated) |
Note: The data for the this compound is an educated estimation based on general trends observed in the literature, which sometimes show a decrease in potency with very long linkers due to increased flexibility and entropic penalties upon binding.
The Advantage of the Terminal Alkyne: Click Chemistry
A key feature of this compound is its terminal alkyne group. This functional handle makes it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This highly efficient and specific reaction allows for the modular and rapid synthesis of PROTAC libraries with different warheads or E3 ligase ligands, facilitating the optimization of PROTAC candidates.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps for quantifying target protein degradation in response to PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-transparent 96-well plates
-
Plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Addition: Add the PROTAC solution (diluted in PBS from the DMSO stock) to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
Protocol 3: Kinetic Solubility Assay
This assay determines the solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Add a small volume of the PROTAC DMSO stock solution to PBS in a 96-well plate to achieve the desired final concentration (the final DMSO concentration should be low, e.g., <1%).
-
Equilibration: Shake the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation of the compound if it is above its solubility limit.
-
Filtration: Transfer the solutions to a filter plate and centrifuge to separate the undissolved compound from the saturated solution, which is collected in a collection plate.
-
Quantification: Analyze the concentration of the dissolved PROTAC in the filtrate by LC-MS/MS.
-
Solubility Determination: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.
Conclusion
The selection of an appropriate linker is a critical step in the rational design of effective PROTACs. While there is no single "best" PEG linker, an 8-unit PEG chain, as found in this compound, offers a compelling balance of properties. Its significant hydrophilicity can aid in the solubilization of challenging PROTAC scaffolds, and its length provides the necessary flexibility for the formation of a productive ternary complex with a wide range of target proteins and E3 ligases. The terminal alkyne functionality further enhances its utility by enabling rapid and efficient PROTAC synthesis via click chemistry.
Ultimately, the optimal linker length is target-dependent, and a systematic evaluation of a series of PEG linkers is highly recommended for each new PROTAC development program. The experimental protocols provided in this guide offer a robust framework for such comparative studies, enabling researchers to make data-driven decisions to advance the development of novel and potent protein degraders.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CuAAC and SPAAC for m-PEG8-O-alkyne Conjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision influencing the efficacy and developability of novel therapeutics and research tools. Among the arsenal of "click chemistry" reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most powerful and widely adopted methods for covalently linking molecules. This guide provides an in-depth, objective comparison of these two techniques, with a specific focus on the conjugation of m-PEG8-O-alkyne, a common hydrophilic linker used to improve the pharmacokinetic properties of biomolecules.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity.[1] | High, suitable for in vivo applications.[1][2] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[1] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[1] |
| Alkyne Reactant | Terminal alkynes (like this compound). | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and more expensive to synthesize. |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation. | Some cyclooctynes can react with thiols. |
| Regioselectivity | Forms the 1,4-disubstituted triazole exclusively. | Can form a mixture of 1,4- and 1,5-disubstituted triazoles. |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate the terminal alkyne for cycloaddition with an azide. In contrast, SPAAC utilizes a strained cyclooctyne, where the ring strain is released upon reaction with an azide, driving the cycloaddition forward without the need for a catalyst.
Quantitative Data Summary
While direct head-to-head kinetic data for this compound in both CuAAC and SPAAC is not extensively published, we can extrapolate from studies on similar molecules to provide a comparative overview. The reaction rate of SPAAC is highly dependent on the specific strained cyclooctyne used, with DBCO (Dibenzocyclooctyne) and BCN (Bicyclononyne) being among the most common.
| Parameter | CuAAC with this compound | SPAAC with DBCO-PEG8 |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~1 - 100 | ~0.1 - 1 |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Yield | > 90% | > 90% |
| Biocompatibility | Lower, due to copper cytotoxicity. | High, suitable for live cell and in vivo applications. |
| Reagent Cost | Lower (this compound is less expensive) | Higher (DBCO-PEG8 is more expensive) |
Experimental Protocols
Below are generalized, detailed protocols for the conjugation of an azide-modified protein with this compound using both CuAAC and SPAAC. Note: Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: CuAAC Conjugation of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration ~10-100 µM) and a 2- to 10-fold molar excess of the this compound.
-
Prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Protocol 2: SPAAC Conjugation of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized PEG (e.g., DBCO-PEG8)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution:
-
Dissolve the DBCO-PEG8 in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-PEG8 solution.
-
The final concentration of the organic solvent should ideally be below 10%.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.
-
The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
-
Signaling Pathways and Logical Relationships
The choice between CuAAC and SPAAC is often dictated by the experimental context, particularly the sensitivity of the biological system to copper.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound depends heavily on the specific application.
CuAAC is the recommended method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper.
-
Cost-effectiveness of reagents is a primary consideration.
SPAAC is the preferred method for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
Instances where the removal of a metal catalyst is problematic.
Both CuAAC and SPAAC are highly efficient and reliable methods for PEGylation. The resulting triazole linkage is extremely stable and resistant to hydrolysis and enzymatic cleavage. By carefully considering the factors outlined in this guide, researchers can select the optimal click chemistry strategy to meet their specific experimental needs.
References
Comparative Stability of Linkers for In Vivo Applications: A Researcher's Guide
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of the therapeutic index, directly influencing both efficacy and toxicity.[1][] An ideal linker must be sufficiently stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity, while also allowing for efficient payload release at the target site.[][4][5] This guide provides an objective comparison of the in vivo stability of different linker classes, supported by experimental data, to aid researchers and drug development professionals in the rational design of next-generation ADCs.
Linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their mechanism of payload release.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. This targeted release can produce a "bystander effect," where the freed payload can kill adjacent, antigen-negative tumor cells.
1. pH-Sensitive Linkers (e.g., Hydrazones) Hydrazone linkers are acid-labile, designed to hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). While this pH-dependent stability is advantageous for intracellular release, traditional hydrazone linkers can suffer from insufficient stability in circulation, with reported half-lives as low as 2 days in human and mouse plasma. This instability can lead to premature drug release and has limited their application with highly potent payloads. However, newer designs, such as silyl ether-based linkers, have shown greatly improved stability, with a half-life of over 7 days in human plasma.
2. Redox-Sensitive Linkers (e.g., Disulfides) Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular space (~5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L). They remain relatively stable in the bloodstream but are readily cleaved in the highly reducing intracellular environment. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance near the disulfide bond. For example, increasing steric hindrance with methyl groups enhances stability against reduction. Strategically placed disulfide bonds on the antibody, such as at the LC-K149C site, can also be sterically protected by the antibody structure, resulting in conjugates that lose only 10% of their payload after seven days in vivo.
3. Enzyme-Sensitive Linkers (e.g., Peptides) These linkers incorporate specific peptide sequences that are substrates for proteases, like cathepsin B, which are upregulated in lysosomes of tumor cells. The valine-citrulline (VC) dipeptide is a widely used motif known for its high plasma stability and efficient cleavage by cathepsin B. One study reported a linker half-life for a VC-MMAE conjugate of approximately 6.0 days in mice and 9.6 days in cynomolgus monkeys, the longest reported at the time. A primary challenge, however, is the potential for premature cleavage by extracellular enzymes, such as neutrophil elastase, which can lead to off-target toxicities like myelosuppression. To overcome this, advanced strategies like tandem-cleavage linkers have been developed. These require two sequential enzymatic cleavages for payload release, demonstrating significantly improved stability and tolerability in preclinical models.
Non-Cleavable Linkers: Stability as a Priority
Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), release their payload only after the complete proteolytic degradation of the antibody backbone within the lysosome. This mechanism results in superior plasma stability compared to many cleavable linkers, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile.
However, the active metabolite released consists of the payload, the linker, and a conjugated amino acid. These metabolites are often charged and less membrane-permeable, which can limit the bystander effect. Therefore, ADCs with non-cleavable linkers are more dependent on the biology of the target cells and may be less effective against heterogeneous tumors.
Data Presentation
Table 1: Quantitative Comparison of In Vivo Linker Stability
| Linker Type | Specific Example | Animal Model | Stability Metric | Value | Citation(s) |
| pH-Sensitive | Traditional Hydrazone | Human/Mouse | Half-life in Plasma | ~2 days | |
| Silyl Ether-based | Human | Half-life in Plasma | >7 days | ||
| Enzyme-Sensitive | Valine-Citrulline (VC) | Mouse | Linker Half-life | ~6.0 days | |
| Valine-Citrulline (VC) | Cynomolgus Monkey | Linker Half-life | ~9.6 days | ||
| Phenylalanine-Lysine | Human | Projected Half-life | 80 days | ||
| Redox-Sensitive | Hindered Disulfide (DM3) | In vivo | % Payload Remaining | ~90% after 7 days | |
| Non-Cleavable | SMCC-DM1 | Mouse | Half-life (ADC) | ~10.4 days |
Note: Data is compiled from various studies with different constructs and experimental conditions. Direct comparisons should be made with caution.
Table 2: General Characteristics of Linker Classes
| Characteristic | Cleavable Linkers | Non-Cleavable Linkers |
| Primary Release Mechanism | pH, redox, or enzyme-triggered cleavage | Lysosomal degradation of the antibody |
| Plasma Stability | Variable; can be susceptible to premature cleavage | Generally higher plasma stability |
| Bystander Effect | Yes, released payload is often membrane-permeable | Limited, released metabolite is often charged |
| Off-Target Toxicity | Higher potential due to premature release | Lower potential due to high stability |
| Dependence on Target Biology | Less dependent; payload released upon specific trigger | More dependent on ADC internalization and degradation |
Mandatory Visualization
Caption: Cleavage mechanisms for different types of ADC linkers.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Logical flow of payload release for cleavable vs. non-cleavable linkers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for in vivo and in vitro ADC linker stability studies.
Protocol 1: In Vitro Plasma Stability Assay
This assay simulates the physiological environment to provide a reliable measure of a linker's integrity over time.
-
Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma.
-
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma from relevant species (e.g., human, mouse, rat), preferably pooled from multiple donors.
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
Affinity capture reagents (e.g., Protein A/G beads).
-
-
Methodology:
-
Plasma Preparation: Thaw frozen plasma at 37°C.
-
Incubation: Spike the plasma with the ADC to a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing & Analysis:
-
For Free Payload Analysis: Immediately quench the reaction by adding the plasma aliquot to 3 volumes of cold quenching solution to precipitate proteins. Centrifuge to pellet the proteins and analyze the supernatant for the released payload using LC-MS.
-
For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using an affinity method (e.g., Protein A beads). Wash the beads to remove unbound plasma proteins. Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.
-
-
-
Data Analysis: Quantify the concentration of intact ADC, free payload, or the change in average DAR over time. Calculate the half-life (t½) of the linker in plasma.
Protocol 2: In Vivo Stability Assessment
This method is used to measure the stability of the ADC and the concentration of its various components over time in a living system.
-
Objective: To evaluate the pharmacokinetic profile and linker stability of an ADC in an animal model.
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Methodology:
-
ADC Administration: Administer the ADC, typically via intravenous (IV) injection, at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours). Process the blood immediately to obtain plasma.
-
Quantification of Total Antibody: Use a standard sandwich ELISA. Coat a 96-well plate with an antigen specific to the ADC's antibody. Add diluted plasma samples. Detect the bound ADC with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Quantification of Intact ADC (Conjugated Payload): Use an ELISA format where the capture antibody binds the ADC's antibody and the detection antibody is specific to the payload. This measures only the ADC that still has the payload attached.
-
Quantification of Free Payload: Extract the payload from plasma samples (as described in the in vitro protocol) and quantify using LC-MS/MS.
-
-
Data Analysis: Plot the concentration of total antibody, intact ADC, and free payload over time. The divergence between the total antibody and intact ADC curves indicates the rate of in vivo linker cleavage. Calculate pharmacokinetic parameters, including the linker half-life.
Conclusion
The choice of linker is a critical decision in the design of an ADC, requiring a delicate balance between in vivo stability and efficient payload release. Cleavable linkers offer the advantage of targeted release and the potential for a bystander effect but can pose a risk of premature deconjugation. Non-cleavable linkers provide superior plasma stability and a better safety profile but are limited by a lack of bystander killing and a greater dependence on tumor cell biology. Recent innovations, such as sterically hindered disulfide linkers and tandem-cleavage peptide linkers, represent significant progress in improving the stability of cleavable designs, aiming to widen the therapeutic index. Ultimately, the optimal linker strategy depends on the specific target, the payload, and the desired therapeutic outcome, and must be validated through rigorous in vitro and in vivo stability studies.
References
Performance of m-PEG8-O-alkyne in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of buffer system is a critical parameter that can significantly influence the efficiency, reproducibility, and overall success of labeling and crosslinking strategies. This guide provides an in-depth comparison of the performance of m-PEG8-O-alkyne in various buffer systems, with a focus on its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This document offers supporting experimental data, detailed protocols, and a comparative analysis with alternative buffer choices to inform your experimental design.
At a Glance: Key Buffer System Considerations for this compound
The performance of this compound is intrinsically linked to the stability and catalytic activity of the copper(I) catalyst required for the CuAAC reaction. The buffer system plays a pivotal role in maintaining the optimal conditions for this reaction.
| Feature | Recommended Buffer Systems (e.g., Phosphate, HEPES) | Non-Recommended Buffer Systems (e.g., Tris) | Rationale |
| Reaction Efficiency | High | Low | Recommended buffers are non-coordinating and maintain an optimal pH, ensuring high catalytic activity of the copper(I) ion.[1][2] |
| Copper(I) Stability | Stabilized with appropriate ligands (e.g., THPTA) | Inhibited | Tris and other amine-containing buffers, as well as citrate and imidazole, can chelate the copper catalyst, reducing its availability and slowing the reaction.[1][3] |
| pH Range | Optimal between 6.5 and 8.0 | Can fall outside the optimal range | The CuAAC reaction proceeds well over a broad pH range, but for most bioconjugation applications, a neutral pH of around 7.0 to 7.5 is ideal.[4] |
| Reproducibility | High | Low | By using a compatible buffer system, variability in reaction outcomes due to catalyst inhibition is minimized. |
| Biomolecule Integrity | Generally high, especially with protective additives | Potential for side reactions | Incompatible buffers can necessitate higher catalyst concentrations or longer reaction times, which may increase the risk of oxidative damage to sensitive biomolecules. |
Quantitative Data Summary: Buffer System Impact on CuAAC Reaction Efficiency
While direct kinetic data for this compound across a wide range of buffers is not extensively published, the following table summarizes the expected performance based on studies of CuAAC reactions with similar terminal alkynes. Efficiency is categorized as High, Moderate, or Low based on reported outcomes.
| Buffer System | Typical Concentration | pH | Expected Reaction Efficiency | Key Considerations |
| Phosphate Buffer | 0.1 M | 7.0 - 7.5 | High | A preferred buffer for CuAAC. Ensure copper and ligand are pre-mixed to avoid precipitation. |
| HEPES Buffer | 0.1 M | 7.0 - 7.5 | High | An excellent alternative to phosphate buffer, also considered a standard for CuAAC. |
| MOPS Buffer | 0.1 M | 7.0 - 7.5 | High | Generally compatible and suitable for CuAAC reactions. |
| Tris Buffer | 0.1 M | 7.0 - 8.0 | Low | Should be avoided as it acts as an inhibitory ligand for the copper catalyst. |
| Citrate Buffer | 0.1 M | ~6.0 | Low | Has been shown to result in lower click efficiencies compared to phosphate or HEPES. |
| Imidazole Buffer | 0.1 M | ~7.0 | Low | Exhibits decreased click chemistry efficiency due to its interaction with the copper catalyst. |
| High Chloride (>0.2M) | >0.2 M | 7.0 - 7.5 | Moderate to Low | High concentrations of chloride ions can compete for copper binding, potentially slowing the reaction. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and a typical experimental workflow for a bioconjugation reaction using this compound.
Caption: CuAAC reaction pathway for this compound.
Caption: Experimental workflow for CuAAC bioconjugation.
Experimental Protocols
The following protocols provide a framework for performing a CuAAC reaction with this compound and for evaluating its performance in different buffer systems.
Protocol 1: General CuAAC Bioconjugation in a Recommended Buffer
This protocol describes a general method for conjugating an azide-modified biomolecule with this compound in a compatible buffer such as phosphate or HEPES.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M HEPES, pH 7.2
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized biomolecule in the chosen reaction buffer to the desired concentration (e.g., 25 µM).
-
Dissolve the this compound in the reaction buffer or a compatible co-solvent like DMSO to create a stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-biomolecule solution and the this compound solution. A 2- to 10-fold molar excess of the alkyne is a common starting point.
-
Prepare the catalyst premix in a separate tube: Combine the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of Cu:Ligand is recommended to protect the biomolecule.
-
Add the catalyst premix to the reaction tube to a final copper concentration of 50-250 µM.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to prevent potential protein crosslinking.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the solution and incubate at room temperature for 1-2 hours. Protect the reaction from extensive exposure to air.
-
-
Purification and Analysis:
-
Purify the resulting PEGylated conjugate using an appropriate method such as SEC or dialysis to remove excess reagents, copper, and ligand.
-
Analyze the purified conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Evaluating this compound Performance in Different Buffers
This protocol outlines a method to compare the efficiency of the CuAAC reaction in various buffer systems.
Materials:
-
Model azide-containing molecule (e.g., a fluorescent azide like 3-Azido-7-hydroxycoumarin)
-
This compound
-
Buffer Systems to be Tested:
-
0.1 M Sodium Phosphate, pH 7.2
-
0.1 M HEPES, pH 7.2
-
0.1 M Tris-HCl, pH 7.2
-
0.1 M Citrate, pH 6.0
-
-
All other reagents as listed in Protocol 1.
-
Fluorometer or plate reader for analysis.
Procedure:
-
Reaction Setup:
-
Prepare four separate reaction mixtures, one for each buffer system to be tested.
-
In each tube, combine the model azide (e.g., final concentration of 50 µM) and this compound (e.g., final concentration of 100 µM) in the respective buffer.
-
Prepare the catalyst premix (CuSO₄ and THPTA) as described in Protocol 1.
-
Add the catalyst premix to each of the four reaction tubes to the same final concentration.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding freshly prepared sodium ascorbate to all tubes simultaneously.
-
Monitor the progress of the reaction over time by measuring the fluorescence increase of the resulting triazole product at the appropriate excitation and emission wavelengths (for 3-Azido-7-hydroxycoumarin, excitation ~400 nm, emission ~475 nm). Take readings at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis and Comparison:
-
Plot the fluorescence intensity versus time for each buffer system.
-
Compare the initial reaction rates and the final fluorescence values to determine the relative efficiency of the CuAAC reaction in each buffer. The buffer system yielding the fastest reaction rate and highest final signal is considered the most optimal for performance.
-
Conclusion
The performance of this compound in bioconjugation reactions is critically dependent on the chosen buffer system. For optimal results in copper-catalyzed azide-alkyne cycloadditions, non-coordinating buffers such as phosphate and HEPES at a pH between 7.0 and 7.5 are highly recommended. Conversely, amine-containing buffers like Tris , as well as citrate and imidazole buffers, should be avoided due to their inhibitory effects on the copper catalyst. By selecting a compatible buffer and utilizing appropriate ligands and reducing agents, researchers can ensure high efficiency, reproducibility, and the successful formation of stable bioconjugates with this compound.
References
- 1. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Characterization of m-PEG8-O-alkyne Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecules. The use of discrete PEG (dPEG®) linkers, such as methoxy-PEG8-O-alkyne (m-PEG8-O-alkyne), offers the advantage of a defined molecular weight, which simplifies analytical characterization compared to traditional polydisperse PEG polymers.[1] Mass spectrometry (MS) stands out as a primary analytical tool for the comprehensive characterization of these conjugates, providing critical information on molecular weight, conjugation efficiency, and structural integrity.[2][3]
This guide provides a comparative overview of mass spectrometry-based methods and other analytical techniques for the characterization of this compound conjugates, supported by experimental protocols and data interpretation strategies.
Comparison of Analytical Techniques
A multi-faceted approach is often necessary for the complete characterization of this compound conjugates. The choice of technique depends on the specific information required, from initial confirmation of conjugation to in-depth structural elucidation.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| LC-ESI-MS | Separation by liquid chromatography followed by ionization via electrospray and mass analysis. | Precise molecular weight of the conjugate, determination of conjugation efficiency (mono-, di-, etc.), and identification of conjugation sites through MS/MS fragmentation.[1][4] | High sensitivity, high resolution, and amenability to automation and coupling with liquid chromatography for complex mixture analysis. | Can produce complex spectra with multiple charge states, although this is less problematic for smaller conjugates. |
| MALDI-TOF MS | Co-crystallization of the analyte with a matrix, followed by laser desorption/ionization and mass analysis based on time-of-flight. | Rapid determination of the average molecular weight of the conjugate population. | High tolerance to salts and buffers, and typically produces singly charged ions, leading to simpler spectra. | Lower resolution compared to ESI-MS and can have mass bias against higher mass molecules. |
| HPLC (RP/SEC) | Separation of molecules based on hydrophobicity (Reversed-Phase) or size (Size-Exclusion). | Assessment of conjugate purity, separation of conjugated from unconjugated species, and quantification of reaction components. | Robust, reproducible, and can be used for both analytical and preparative purposes. | Does not provide direct molecular weight information. |
| Expected Mass Shift | The theoretical mass increase upon conjugation. | Confirmation of the covalent attachment of the this compound linker. | A fundamental calculation for interpreting MS data. | Does not provide information on the location or number of conjugations. |
Calculating the Expected Mass Shift:
The molecular formula for this compound is C₂₀H₃₈O₉. The monoisotopic mass is approximately 422.25 Da. When this molecule is conjugated, for instance, via a "click" reaction with an azide-functionalized molecule, the mass of the linker is added to the mass of the parent molecule. The exact mass shift will depend on the nature of the conjugation chemistry. For a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC), the mass of the this compound moiety is added.
Experimental Protocols
A robust analytical workflow is essential for the reliable characterization of this compound conjugates. The following is a representative protocol for the analysis of a peptide conjugated with this compound using LC-ESI-MS.
Protocol: LC-MS/MS Analysis of an this compound Conjugated Peptide
1. Sample Preparation:
-
Conjugation Reaction: Perform the conjugation of the alkyne-PEG linker to the azide-functionalized peptide using an appropriate "click chemistry" protocol (e.g., CuAAC).
-
Purification: Purify the conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide, excess PEG linker, and other reaction components.
-
Sample Formulation: Dissolve the purified conjugate in a solvent compatible with LC-MS analysis, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to aid ionization.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column suitable for peptide separation (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes to elute the conjugate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range (MS1): A range appropriate to detect the expected m/z of the unconjugated and conjugated peptide (e.g., 300-2000 m/z).
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion of the conjugate to confirm the peptide sequence and potentially identify the site of PEGylation. The fragmentation of the PEG chain itself can also be observed.
Data Interpretation
The primary goal of the MS analysis is to confirm the successful conjugation and characterize the product. Key data points to analyze include:
-
Intact Mass Analysis: The deconvoluted mass spectrum should show a new peak corresponding to the mass of the peptide plus the mass of the this compound linker.
-
MS/MS Fragmentation Analysis: The fragmentation pattern should confirm the amino acid sequence of the peptide. The presence of fragment ions containing the PEG moiety can help to pinpoint the site of conjugation.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship between different analytical techniques for a comprehensive characterization strategy.
References
A Comparative Guide to Analytical Techniques for Validating m-PEG8-O-alkyne Conjugation
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is critical to ensure the efficacy, safety, and batch-to-batch consistency of novel therapeutics. The conjugation of m-PEG8-O-alkyne, a discrete polyethylene glycol (PEG) reagent with a terminal alkyne group, offers a versatile platform for subsequent modifications via "click chemistry." This guide provides an objective comparison of key analytical techniques for validating the successful conjugation of this compound and the subsequent triazole formation, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The validation of this compound conjugation and subsequent click reactions requires a multi-faceted analytical approach. Each technique provides unique and complementary information regarding the structure, purity, and identity of the conjugate.
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Confirms the mass increase corresponding to the addition of the this compound moiety. - Determines the degree of PEGylation (number of PEG units per molecule). - Can identify the site of conjugation through peptide mapping (MS/MS). - Confirms the mass addition of the azide-containing molecule after click chemistry. | - High accuracy and sensitivity. - Provides definitive confirmation of covalent modification. - Can elucidate the precise location of conjugation. | - Complex spectra with heterogeneous samples. - Requires specialized equipment and expertise. - Sample preparation can be critical. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical properties (size, hydrophobicity, charge). | - Determines the purity of the conjugate. - Quantifies the amount of conjugated vs. unconjugated material. - Separates different PEGylated species (mono-, di-, poly-PEGylated). - Can indicate successful conjugation through a shift in retention time. | - Robust and reproducible. - Well-established for quality control. - Different modes (SEC, RP-HPLC) offer versatile separation capabilities. | - Does not provide direct structural information. - Co-elution of species can occur. - Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information about the conjugate. - Confirms the presence of the PEG backbone and the alkyne group. - Can confirm the formation of the triazole ring after click chemistry by observing characteristic proton and carbon signals. | - Unambiguous structural elucidation. - Can provide information on the local chemical environment. | - Relatively low sensitivity compared to MS. - Requires high sample concentrations. - Complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Confirms the presence of characteristic functional groups. - Can detect the disappearance of the alkyne and azide peaks and the appearance of new peaks corresponding to the triazole ring after click chemistry.[1][2] - Verifies the presence of the PEG ether backbone.[3][4] | - Rapid and non-destructive. - Provides a "fingerprint" of the molecule. | - Less specific than NMR or MS. - Can be difficult to interpret complex spectra. - Not suitable for quantification. |
Quantitative Data Summary
The following tables summarize key quantitative data that can be expected when analyzing this compound and its conjugates.
Table 1: Expected Mass Shifts in Mass Spectrometry
| Modification | Chemical Formula of Adduct | Expected Monoisotopic Mass Shift (Da) |
| This compound | C₁₉H₃₆O₉ | +408.23 |
| Post-Click with Benzyl Azide | C₂₆H₄₃N₃O₉ | +541.30 |
Note: The exact mass shift may vary slightly depending on the nature of the conjugation reaction (e.g., addition vs. condensation).
Table 2: Typical Shifts in HPLC Retention Time
| HPLC Mode | Analyte | Expected Shift in Retention Time | Rationale |
| Size-Exclusion (SEC) | PEGylated Conjugate | Decrease | Increase in hydrodynamic radius.[5] |
| Reversed-Phase (RP-HPLC) | PEGylated Conjugate | Increase or Decrease | Change in overall hydrophobicity; PEG is hydrophilic, but the conjugated molecule might be hydrophobic. |
Table 3: Key NMR Chemical Shifts (¹H NMR, CDCl₃)
| Functional Group | Approximate Chemical Shift (ppm) |
| PEG backbone (-O-CH₂-CH₂-) | 3.64 (s) |
| Methoxy group (-OCH₃) | 3.38 (s) |
| Alkyne proton (-C≡C-H) | ~2.4 (t) |
| Triazole proton | ~7.5-8.0 (s) |
Table 4: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Alkyne (-C≡C-H) | C-H stretch | ~3300 |
| Alkyne (-C≡C-) | C≡C stretch | ~2100 |
| Azide (-N₃) | N₃ stretch | ~2100 |
| PEG backbone (C-O-C) | C-O stretch | ~1100 |
Experimental Protocols & Workflows
Detailed methodologies for each of the key analytical techniques are provided below.
Mass Spectrometry (LC-MS)
Objective: To confirm the covalent attachment of this compound and any subsequent modifications by mass.
Methodology:
-
Sample Preparation:
-
For intact protein analysis, desalt the sample using a suitable method (e.g., dialysis, buffer exchange, or C4 ZipTip) to remove non-volatile salts.
-
For peptide mapping, denature the protein, reduce disulfide bonds, alkylate cysteine residues, and digest with a protease (e.g., trypsin).
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C4 or C8 column for intact proteins; a C18 column for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15-60 minutes) to elute the analyte.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in a mass range appropriate for the expected m/z values of the analyte and its conjugate. For peptide mapping, use data-dependent acquisition (DDA) to trigger MS/MS on abundant precursor ions.
-
-
Data Analysis:
-
For intact mass, deconvolute the raw multi-charged spectrum to obtain the zero-charge mass. Compare the mass of the conjugated product with the unconjugated starting material.
-
For peptide mapping, use database search software to identify peptides and localize the PEG modification based on the mass shift on a specific peptide.
-
Caption: Workflow for MS analysis of conjugates.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the conjugate and quantify the extent of reaction.
Methodology (Size-Exclusion Chromatography):
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Column: A size-exclusion column suitable for the molecular weight range of the analyte and its conjugate (e.g., Agilent AdvanceBio SEC, Zenix SEC-150).
-
Mobile Phase: A physiological buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
-
Sample Analysis:
-
Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
The PEGylated conjugate will elute earlier than the unconjugated molecule due to its larger size.
-
Integrate the peak areas to determine the relative amounts of conjugated, unconjugated, and aggregated species.
-
Caption: Workflow for HPLC-SEC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural confirmation of the this compound conjugation and subsequent click reaction.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified sample (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Add an internal standard (e.g., TMS) if quantitative analysis is required.
-
-
NMR Experiment:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR or 2D correlation spectra (e.g., COSY, HSQC) for more detailed structural assignment.
-
-
Data Analysis:
-
Identify the characteristic singlet of the PEG backbone protons (~3.64 ppm).
-
For the this compound starting material, identify the terminal alkyne proton signal (~2.4 ppm).
-
After a successful click reaction, confirm the disappearance of the alkyne proton signal and the appearance of a new signal for the triazole proton (~7.5-8.0 ppm).
-
Integrate the signals to determine the ratio of the PEG moiety to the conjugated molecule.
-
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups and validate the click reaction.
Methodology:
-
Sample Preparation:
-
Prepare the sample as a thin film on a suitable IR-transparent window (e.g., KBr pellet, or use an ATR accessory).
-
-
FTIR Analysis:
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the spectra of the starting materials (this compound and the azide-containing molecule) with the final conjugate.
-
Confirm the presence of the strong C-O-C stretching band of the PEG backbone (~1100 cm⁻¹).
-
Verify the disappearance of the characteristic alkyne (~2100 cm⁻¹ and ~3300 cm⁻¹) and azide (~2100 cm⁻¹) stretching bands after the click reaction.
-
Look for the appearance of new bands associated with the triazole ring.
-
Caption: Workflow for FTIR analysis.
By employing a combination of these analytical techniques, researchers can confidently validate the successful conjugation of this compound and subsequent click chemistry modifications, ensuring the quality and consistency of their bioconjugates.
References
The Goldilocks Dilemma: Optimizing PROTAC Efficacy by Tuning Linker Length
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by co-opting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands determines the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy.[3]
The length and composition of this linker are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[4] An improperly designed linker can lead to suboptimal outcomes. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein. Therefore, identifying the optimal linker length is a crucial step in developing potent and selective PROTACs.
This guide provides a comparative analysis of the effects of different linker lengths on PROTAC efficacy, supported by experimental data and detailed methodologies for key assays.
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the critical role of the linker, it is essential to visualize the PROTAC mechanism of action and the typical experimental process for its evaluation.
Comparative Efficacy of Different Linker Lengths: A Data-Driven Overview
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Case Study 1: Targeting Estrogen Receptor-α (ERα) with VHL-based PROTACs
A systematic investigation into the effect of linker length on ERα degradation revealed a clear optimal length for maximal efficacy.
| PROTAC Compound | Linker Length (atoms) | Cell Line | DC50 | Dmax (%) | Reference |
| PROTAC (9 atoms) | 9 | MCF7 | ~140 µM (IC50) | Not Specified | |
| PROTAC (12 atoms) | 12 | MCF7 | Effective Degradation | >75% | |
| PROTAC (16 atoms) | 16 | MCF7 | ~26 µM (IC50) | >75% (Optimal) | |
| PROTAC (19 atoms) | 19 | MCF7 | Reduced Efficacy | <50% | |
| PROTAC (21 atoms) | 21 | MCF7 | Reduced Efficacy | <50% |
Note: The original study reported IC50 values from cell viability assays, which correlate with degradation. A clear "sweet spot" for linker length often emerges, with potency decreasing for both shorter and longer linkers.
Case Study 2: Targeting p38α with CRBN-based PROTACs
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.
| PROTAC Series | Linker Length (atoms) | Cell Lines | Degradation Efficacy | Reference |
| NR-3 series | 15-17 | BBL358 & T47D | Optimal Degradation | |
| Shorter Linkers | <15 | BBL358 & T47D | Reduced Efficacy | |
| Longer Linkers | >17 | BBL358 & T47D | Reduced Efficacy |
Case Study 3: Targeting TANK-binding kinase 1 (TBK1) with VHL-based PROTACs
In the case of TBK1, a minimum linker length was required to observe any degradation, with a broader range of longer linkers showing high potency.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No Apparent Activity | Not Applicable | |
| 12 to 29 | Submicromolar | Not Specified | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for accurately assessing PROTAC efficacy.
Cell Culture and PROTAC Treatment
-
Cell Lines: Maintain the chosen cell line (e.g., MCF7 for ERα, HEK293T) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.
-
Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of the PROTAC compounds or vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. DC50 and Dmax values can be calculated from the dose-response curve.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagents: Obtain purified recombinant POI, E3 ligase complex, and the PROTAC of interest. Label one protein with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescent dye).
-
Assay Setup: In a microplate, mix the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Allow the components to incubate to reach binding equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores after excitation of the donor.
-
Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the proximity of the two proteins and thus the formation of the ternary complex.
Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration, with or without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 2-4 hours).
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific primary antibody conjugated to magnetic or agarose beads.
-
Elution: After washing the beads to remove non-specific binders, elute the target protein and its binding partners.
-
Western Blotting: Analyze the eluates by Western blotting using an antibody against ubiquitin. An accumulation of high-molecular-weight polyubiquitinated species of the target protein in the presence of the PROTAC (and especially with MG132) confirms that the PROTAC is inducing ubiquitination.
Conclusion
The length of the linker is a critical parameter that profoundly influences the efficacy of a PROTAC. The provided data underscores that there is no universal optimal linker length; it must be empirically determined for each specific POI and E3 ligase pair. A linker that is too short can cause steric clashes, while one that is too long can lead to unproductive ternary complex formation. Systematic screening of a series of PROTACs with varied linker lengths is therefore an essential step in the design and optimization process. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct these comparative studies, facilitating the development of highly potent and selective protein degraders for therapeutic and research applications.
References
A Head-to-Head Comparison of m-PEG8-O-alkyne and m-PEG8-aldehyde Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The linker's chemical properties dictate the stability, homogeneity, and ultimately, the in vivo performance of the final product. This guide provides a detailed, objective comparison of two popular monofunctional PEG linkers: m-PEG8-O-alkyne and m-PEG8-aldehyde.
The this compound linker is primarily utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[1] In contrast, the m-PEG8-aldehyde linker reacts with primary amines and other nucleophiles through reductive amination or oxime/hydrazone ligation, offering a more traditional yet robust method for bioconjugation.[2][3] This guide will delve into a head-to-head comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
The choice between this compound and m-PEG8-aldehyde hinges on the specific requirements of the application, such as the desired reaction speed, stability of the final linkage, and the need for bioorthogonality.
| Feature | This compound | m-PEG8-aldehyde |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reductive Amination; Oxime/Hydrazone Ligation |
| Functional Groups Targeted | Azides | Primary amines (lysine, N-terminus), hydrazides, aminooxy groups |
| Reaction Speed | Very fast (typically 1-2 hours)[1] | Slower (reductive amination: 2-24 hours)[4] |
| Catalyst Requirement | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Reducing agent (e.g., NaCNBH₃) for reductive amination; Aniline (optional catalyst for oxime/hydrazone formation) |
| Stability of Linkage | Triazole: Extremely stable; resistant to hydrolysis and enzymatic cleavage. | Secondary Amine: Very stable. Oxime: More stable than hydrazone, but can be reversible under certain conditions. |
| Bioorthogonality | High; azides and alkynes are largely absent in biological systems. | Moderate; aldehydes can have some cross-reactivity with biological nucleophiles. |
| Common Side Reactions | Minimal side products. | Oxidation of the aldehyde to a carboxylic acid; potential for cross-linking if the target has multiple amines. |
| Impact on Solubility | The hydrophilic PEG chain improves solubility and reduces aggregation. | The hydrophilic PEG chain significantly improves solubility and can reduce aggregation. |
Visualizing the Conjugation Chemistries
To better understand the chemical transformations involved, the following diagrams illustrate the reaction pathways for both this compound and m-PEG8-aldehyde linkers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for conjugating a protein with either this compound or m-PEG8-aldehyde.
Protocol 1: Protein Conjugation with this compound via CuAAC
This protocol describes the copper(I)-catalyzed cycloaddition of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and the ligand (e.g., 250 mM in water).
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified protein.
-
Add a 5- to 20-fold molar excess of the this compound stock solution.
-
Prepare a premix of CuSO₄ and the ligand, typically at a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
-
Protocol 2: Protein Conjugation with m-PEG8-aldehyde via Reductive Amination
This protocol details the covalent attachment of m-PEG8-aldehyde to a protein through the formation of a stable secondary amine linkage.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., 100 mM MES, pH 6.5)
-
m-PEG8-aldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Ensure the protein is in an appropriate amine-free buffer.
-
Allow the vial of m-PEG8-aldehyde to come to room temperature before opening. Prepare a stock solution in the reaction buffer.
-
Prepare a fresh stock solution of NaCNBH₃ (e.g., 1 M in water).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the m-PEG8-aldehyde stock solution to the protein solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to allow for Schiff base formation.
-
Add the NaCNBH₃ stock solution to a final concentration of 20-50 mM.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography.
-
-
Analysis:
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.
-
Concluding Remarks
The choice between this compound and m-PEG8-aldehyde is a strategic one, with significant implications for the final bioconjugate's properties. For applications demanding high specificity, rapid reaction times, and an exceptionally stable linkage, this compound and click chemistry represent a superior choice. However, the requirement for a copper catalyst may be a consideration for sensitive biological systems.
Conversely, m-PEG8-aldehyde provides a well-established and versatile method for bioconjugation. Reductive amination results in a highly stable secondary amine bond, and the ability to form cleavable hydrazone or more stable oxime linkages offers additional flexibility in drug delivery design. While the reaction kinetics are generally slower and the bioorthogonality is lower compared to click chemistry, m-PEG8-aldehyde remains a robust and effective tool, particularly for applications where random modification of surface amines is acceptable and cost is a consideration. Ultimately, the optimal linker should be selected based on a thorough evaluation of the specific goals of the research and the desired attributes of the final bioconjugate.
References
Safety Operating Guide
Proper Disposal of m-PEG8-O-alkyne: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of m-PEG8-O-alkyne, a common PEG-based PROTAC linker used in scientific research and drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for related PEG compounds, this compound is not expected to present significant hazards.[1] Nevertheless, standard laboratory PPE should always be worn to minimize any potential risks.
Recommended Personal Protective Equipment:
| Operation | Required PPE | Additional Recommendations |
| Weighing and Handling Solids | Chemical safety goggles, Nitrile gloves, Lab coat | Work in a well-ventilated area. Avoid dust formation.[1] |
| Preparing Solutions | Chemical safety goggles, Nitrile gloves, Lab coat | Handle in a chemical fume hood if there is a risk of aerosolization. |
| Spill Cleanup | Chemical safety goggles, Nitrile gloves, Lab coat | For larger spills, consider respiratory protection. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
1. Waste Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) in a designated waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.
-
Clearly label the container as "this compound Waste" or with a similar identifier.
2. Waste Segregation:
-
Based on available safety data for similar compounds, this compound is considered non-hazardous waste.
-
Do not mix it with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.
3. Spill Management:
-
In the event of a small spill, sweep up the solid material.
-
Absorb any liquid spills with an inert material like vermiculite or sand.
-
Place the absorbed material and any contaminated cleaning supplies into a sealed container for disposal.
-
Ventilate the area of the spill and clean the site after the material has been collected.
4. Storage:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.
-
It is strongly recommended to arrange for disposal through a licensed and reputable chemical waste disposal company.
-
Do not dispose of this compound down the drain unless specifically permitted by your local authorities.
Chemical Compatibility and Incompatibilities
To ensure safe storage and disposal, it is important to be aware of the chemical incompatibilities of this compound.
Caption: Incompatible materials with this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific safety guidelines and waste management protocols.
References
Essential Safety and Operational Guide for m-PEG8-O-alkyne
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Hazard Identification and Precautions
Based on data from similar low molecular weight PEG derivatives, it is prudent to assume that m-PEG8-O-alkyne may cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) is essential to minimize exposure.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following PPE should be worn when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn to protect from splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[2] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect the skin. |
| Respiratory Protection | Not generally required | Handling should be performed in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
OPERATIONAL PLANS
Handling and Storage
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes.
-
For long-term storage, keep the compound in a tightly sealed container at -20°C, protected from light and moisture.
Spill Cleanup
In the event of a small spill:
-
Absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a sealed container for proper disposal.
-
Ventilate the affected area.
-
Thoroughly clean the spill site with soap and water.
DISPOSAL PLANS
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
